Pempidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
6152-95-0 |
|---|---|
Molecular Formula |
C10H22ClN |
Molecular Weight |
191.74 g/mol |
IUPAC Name |
1,2,2,6,6-pentamethylpiperidine;hydrochloride |
InChI |
InChI=1S/C10H21N.ClH/c1-9(2)7-6-8-10(3,4)11(9)5;/h6-8H2,1-5H3;1H |
InChI Key |
OEAJJNMBFKSVHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1C)(C)C)C.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Pempidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for pempidine (B1200693) hydrochloride, a nicotinic antagonist that has been utilized as a ganglionic blocker in the management of hypertension.[1][2] This document details the core synthetic strategies, experimental protocols, and quantitative data to support research and development in this area.
Introduction
Pempidine, chemically known as 1,2,2,6,6-pentamethylpiperidine, is an aliphatic, sterically hindered cyclic tertiary amine.[3] Its synthesis typically involves a multi-step process commencing with the formation of a tetramethylpiperidine (B8510282) core, followed by N-methylation and subsequent conversion to its hydrochloride salt. This guide will explore the primary and alternative pathways for its synthesis, providing detailed experimental procedures and associated data.
Core Synthetic Pathways
The synthesis of pempidine hydrochloride can be broadly divided into four key stages:
-
Formation of 2,2,6,6-Tetramethyl-4-piperidone (Triacetonamine): This intermediate is crucial for the synthesis and is typically formed from the reaction of acetone (B3395972) and ammonia (B1221849).
-
Reduction of 2,2,6,6-Tetramethyl-4-piperidone: The ketone functionality of triacetonamine (B117949) is reduced to a methylene (B1212753) group to yield 2,2,6,6-tetramethylpiperidine (B32323). The Wolff-Kishner reduction is a commonly employed method for this transformation.
-
N-methylation of 2,2,6,6-Tetramethylpiperidine: The secondary amine of the tetramethylpiperidine ring is methylated to form the tertiary amine, pempidine. Several methods, including the Eschweiler-Clarke reaction and the use of methylating agents like methyl iodide, are viable.
-
Formation of this compound: The final step involves the reaction of the pempidine base with hydrochloric acid to produce the hydrochloride salt.
The overall synthetic workflow can be visualized as follows:
Experimental Protocols and Data
This section provides detailed experimental protocols for each key step in the synthesis of this compound, along with quantitative data where available.
Synthesis of 2,2,6,6-Tetramethyl-4-piperidone (Triacetonamine)
The condensation of acetone and ammonia in the presence of a catalyst is a common method for the synthesis of triacetonamine. Several variations of this process have been reported, primarily differing in the choice of catalyst and reaction conditions.
Method 1: Using Ammonium (B1175870) Chloride and Calcium Chloride Catalysts
This method is based on the early work of Hall.[3]
-
Reaction: A mixture of acetone, ammonia, ammonium chloride, and calcium chloride is allowed to react over an extended period.
-
Experimental Protocol:
-
In a suitable pressure vessel, combine acetone, aqueous ammonia, ammonium chloride, and calcium chloride.
-
Seal the vessel and stir the mixture at room temperature for several days.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS).
-
Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Purify the product by distillation under reduced pressure.
-
Method 2: Using Acid Catalysts
Patented processes have demonstrated the use of various acid catalysts to improve reaction times and yields.[4]
-
Experimental Protocol:
-
Charge an autoclave with acetone and an acid catalyst (e.g., ammonium chloride, ammonium nitrate, or zinc chloride with hydrochloric acid).
-
Introduce gaseous ammonia while maintaining the temperature between 60-85°C.
-
Maintain the reaction for 4-6 hours under pressure.
-
After cooling, neutralize the mixture with a base (e.g., NaOH).
-
Separate the organic layer and purify the triacetonamine by distillation.
-
Quantitative Data for Triacetonamine Synthesis
| Catalyst | Acetone:Ammonia (molar ratio) | Temperature (°C) | Time (h) | Yield (with respect to converted acetone) | Reference |
| NH4Cl | 6.85:1 | 60-65 | 6 | 76% | [4] |
| NH4NO3 | 7.93:1 | 60-65 | 4 | 70% | [4] |
| ZnCl2/HCl | 6.85:1 | 70-75 | 4 | 68% | [4] |
| CaCl2·2H2O/NH4Cl | 6.85:1 | 80-85 | 6 | 70% | [4] |
Reduction of 2,2,6,6-Tetramethyl-4-piperidone to 2,2,6,6-Tetramethylpiperidine
The Wolff-Kishner reduction is a classic and effective method for the deoxygenation of the ketone group in triacetonamine.
-
Reaction: The hydrazone of triacetonamine is formed and subsequently cleaved in the presence of a strong base at elevated temperatures to yield 2,2,6,6-tetramethylpiperidine and nitrogen gas.
-
Experimental Protocol (Continuous Process): [5]
-
Prepare an aqueous solution of the hydrazone by reacting triacetonamine with hydrazine.
-
Continuously feed this solution into the base of a distillation column containing a high-boiling solvent (e.g., diethylene glycol) and an alkali (e.g., KOH or NaOH) heated to above 160°C.
-
The resulting 2,2,6,6-tetramethylpiperidine is distilled off as an azeotrope with water.
-
The distillate separates into two phases upon condensation. The upper organic phase contains the product.
-
The combined organic phases can be further purified by fractional distillation.
-
Quantitative Data for the Reduction of Triacetonamine
| Method | Hydrazine:Triacetonamine (molar ratio) | Temperature (°C) | Yield | Reference |
| Continuous Wolff-Kishner Reduction | 1.5:1 to 2.0:1 | >160 | >90% | [5] |
N-methylation of 2,2,6,6-Tetramethylpiperidine to Pempidine
Several methods are available for the N-methylation of the sterically hindered 2,2,6,6-tetramethylpiperidine.
Method 1: Eschweiler-Clarke Reaction
This method utilizes formic acid and formaldehyde (B43269) for the methylation of primary and secondary amines and is known to stop at the tertiary amine stage, thus avoiding the formation of quaternary ammonium salts.[6][7]
-
Reaction Workflow:
Figure 2: Eschweiler-Clarke reaction workflow. -
Experimental Protocol: [6]
-
To the secondary amine (2,2,6,6-tetramethylpiperidine), add formic acid and a 37% aqueous solution of formaldehyde.
-
Heat the mixture at 80°C for approximately 18 hours.
-
After cooling, add water and 1M HCl, and extract with an organic solvent (e.g., DCM) to remove any unreacted starting material.
-
Basify the aqueous phase to a pH of 11 and extract the product with an organic solvent.
-
Dry the combined organic layers over a drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Quantitative Data for Eschweiler-Clarke Methylation
| Substrate | Formic Acid (eq) | Formaldehyde (eq) | Temperature (°C) | Time (h) | Yield | Reference |
| Secondary Amine (general) | 1.8 | 1.1 | 80 | 18 | 98% | [6] |
Method 2: Using Methyl Iodide
This is a classical method for N-methylation.[3]
-
Experimental Protocol:
-
Dissolve 2,2,6,6-tetramethylpiperidine in a suitable solvent such as acetone.
-
Add potassium carbonate as a base.
-
Add methyl iodide and reflux the mixture.
-
Monitor the reaction for completion.
-
After cooling, filter off the inorganic salts.
-
Remove the solvent under reduced pressure and purify the resulting pempidine by distillation.
-
Formation of this compound
The final step is the conversion of the pempidine free base to its hydrochloride salt to improve its stability and handling properties.
-
Experimental Protocol:
-
Dissolve the purified pempidine base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.
-
The this compound will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
Conclusion
The synthesis of this compound is a well-established process with multiple viable pathways. The choice of a specific route may depend on factors such as scale, available reagents, and desired purity. The methods outlined in this guide, from the initial formation of the piperidone ring to the final salt formation, provide a solid foundation for the laboratory-scale synthesis and further development of this pharmacologically active compound. Careful optimization of reaction conditions at each step is crucial for achieving high yields and purity.
References
- 1. Pempidine | C10H21N | CID 6603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pempidine - Wikipedia [en.wikipedia.org]
- 4. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]
- 5. US5663351A - Process for the continuous preparation of 2,2,6,6-tetramethylpiperidine - Google Patents [patents.google.com]
- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
Pempidine Hydrochloride: A Technical Guide to its Mechanism of Action as a Ganglionic Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pempidine (B1200693), a tertiary amine, is a potent ganglionic blocking agent that has historically been used in the management of hypertension. Its mechanism of action centers on the non-selective antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the autonomic ganglia, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying pempidine's ganglionic blocking activity, supported by available quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Ganglionic blockers are a class of drugs that inhibit the transmission of nerve impulses at the autonomic ganglia. Pempidine hydrochloride, chemically known as 1,2,2,6,6-pentamethylpiperidine hydrochloride, emerged as an orally active agent in this class.[1] Its primary therapeutic effect, the reduction of blood pressure, is a direct consequence of its ability to block the action of acetylcholine (ACh) at nicotinic receptors on postganglionic neurons.[2] Understanding the precise mechanism of this interaction is crucial for the rational design of new therapeutics targeting the autonomic nervous system.
Core Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism
The fundamental mechanism of action of this compound is its antagonism of nicotinic acetylcholine receptors located in the autonomic ganglia.[3] These receptors are ligand-gated ion channels that, upon binding of the neurotransmitter acetylcholine, undergo a conformational change to allow the influx of cations, leading to depolarization of the postganglionic neuron and propagation of the nerve impulse.
Pempidine interferes with this process by binding to the nAChRs, preventing the binding of acetylcholine and subsequent channel opening. Evidence suggests that pempidine may exhibit a mixed mechanism of antagonism, involving both competitive and non-competitive components.[4]
-
Competitive Antagonism: Pempidine can compete with acetylcholine for the same binding site on the nAChR.
-
Non-competitive Antagonism: Pempidine may also bind to an allosteric site on the receptor or within the ion channel itself, thereby inhibiting receptor function regardless of acetylcholine concentration. This dual-action may contribute to its potent and long-lasting effects.
Signaling Pathway of Ganglionic Transmission and its Blockade by Pempidine
The following diagram illustrates the normal signaling pathway at an autonomic ganglion and the point of intervention by pempidine.
Quantitative Pharmacological Data
Quantitative data on the binding affinity and potency of pempidine are essential for a precise understanding of its mechanism. While specific data for individual ganglionic nAChR subtypes are limited in publicly available literature, some studies provide valuable comparative and general affinity information.
Table 1: Binding Affinity and Potency of Pempidine and Related Compounds
| Compound | Parameter | Value | Receptor/Tissue Source | Reference |
| Pempidine | Ki | 1-2 orders of magnitude > arylpempidines | Calf Brain Membranes | [5] |
| Mecamylamine | Ki | 1-2 orders of magnitude > arylpempidines | Calf Brain Membranes | [5] |
| Pempidine | Relative Potency | ~2x Mecamylamine | Ganglia (in vivo) | [6] |
Note: The Ki values from calf brain membranes represent binding to a mixed population of nAChR subtypes and not specifically ganglionic subtypes.
Experimental Protocols
The following sections detail generalized yet comprehensive protocols for key experiments used to characterize the mechanism of action of ganglionic blockers like pempidine.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the Ki of pempidine for nicotinic acetylcholine receptors.
Materials:
-
Membrane preparation from a relevant source (e.g., cultured cells expressing specific nAChR subtypes like α3β4, or tissue homogenates from autonomic ganglia).
-
Radioligand (e.g., [³H]-epibatidine, a high-affinity nAChR agonist).
-
This compound of varying concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation counter.
Protocol Workflow:
References
- 1. Patch clamp experiments on nicotinic acetylcholine receptor-ion channels in bullfrog sympathetic ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pempidine | C10H21N | CID 6603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Electrophysiological evidence for a PGE-mediated presynaptic control of acetylcholine output in the guinea-pig superior cervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms and binding site locations for noncompetitive antagonists of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.axolbio.com [docs.axolbio.com]
Pempidine Hydrochloride: A Technical Overview of pKa and Solubility Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pempidine (B1200693), a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, has historically been utilized as a ganglion-blocking agent in the management of hypertension.[1] A comprehensive understanding of its physicochemical properties, particularly its acid dissociation constant (pKa) and solubility, is paramount for its application in research and potential therapeutic development. These parameters critically influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This technical guide provides an in-depth analysis of the pKa and solubility of pempidine hydrochloride, complete with experimental protocols and a visualization of its mechanism of action.
Physicochemical Properties of Pempidine
Pempidine is a tertiary amine characterized by a sterically hindered piperidine (B6355638) ring. The hydrochloride salt is the commonly used form in pharmaceutical preparations.
pKa of Pempidine
The pKa of a compound dictates its degree of ionization at a given pH. For a basic compound like pempidine, the pKa refers to the equilibrium between the protonated (ionized) and neutral (un-ionized) forms. The protonated form of pempidine has a pKa of 11.25.[1] This high pKa value indicates that pempidine is a strong base and will be predominantly in its ionized form at physiological pH.
Solubility Characteristics
The solubility of a drug is a critical factor in its bioavailability and formulation. The available data on the solubility of pempidine and its hydrochloride salt are summarized below.
| Compound | Solvent | Solubility | Remarks |
| This compound | Water | Soluble | Qualitative data. Specific quantitative value not readily available in the searched literature. |
| This compound | Ethanol | Soluble | Qualitative data. Specific quantitative value not readily available in the searched literature. |
| Pempidine (free base) | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Requires sonication for dissolution. |
| Pempidine (free base) | Co-solvent Mixture | ≥ 2.5 mg/mL | Mixture: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Saturation unknown.[2] |
| Pempidine Tartrate | Water | Moderately Soluble | Qualitative data. |
Note: While qualitative data indicates the solubility of this compound in water and ethanol, specific quantitative values (e.g., in mg/mL) are not consistently reported in the available literature. For research purposes, empirical determination is recommended.
Experimental Protocols
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Objective: To determine the pKa of this compound by monitoring pH changes upon titration with a standardized base.
Materials and Equipment:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl)
-
Deionized water (carbonate-free)
-
pH meter with a combination glass electrode
-
Calibrated burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Volumetric flasks
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to achieve a final concentration of approximately 1-10 mM.
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Titration Setup: Place a known volume of the this compound solution in a beaker with a magnetic stir bar. If necessary, adjust the initial pH to the acidic range (e.g., pH 2-3) with a small volume of 0.1 M HCl. Add KCl to maintain a constant ionic strength.
-
Titration: Begin stirring the solution and record the initial pH. Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from the burette.
-
Data Collection: After each addition of titrant, allow the pH reading to stabilize before recording the value and the corresponding volume of NaOH added. Continue the titration until the pH reaches the alkaline range (e.g., pH 11-12).
-
Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point on the curve where half of the pempidine has been neutralized. This corresponds to the inflection point of the first derivative of the titration curve.
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the aqueous solubility of this compound.
Materials and Equipment:
-
This compound
-
Deionized water (or other relevant buffer)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker set at a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a glass vial. The excess solid should be visible to ensure that saturation is reached.
-
Addition of Solvent: Add a known volume of deionized water (or the desired buffer) to the vial.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature for a sufficient period (typically 24-72 hours) to reach equilibrium. The shaking speed should be adequate to keep the solid suspended.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining undissolved solid.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation: The solubility is expressed as the concentration of the saturated solution, typically in mg/mL or mol/L.
Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism
Pempidine functions as a non-competitive antagonist at nicotinic acetylcholine receptors. This means it does not directly compete with the endogenous ligand, acetylcholine (ACh), for the same binding site on the receptor. Instead, it is thought to bind to a different site on the nAChR channel complex, thereby preventing ion flow even when ACh is bound. This blockade of neuronal nAChRs in autonomic ganglia leads to a reduction in sympathetic and parasympathetic nerve transmission, resulting in its antihypertensive effects.
References
The Rise and Fall of Pempidine Hydrochloride: A Technical Review of its Role in Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Published: December 5, 2025
Introduction
In the mid-20th century, the therapeutic landscape for hypertension was vastly different from today. The introduction of ganglionic blocking agents marked a significant milestone in the pharmacological management of high blood pressure. Among these, pempidine (B1200693) hydrochloride, a nicotinic antagonist, emerged in 1958 as a promising oral treatment.[1] This in-depth technical guide explores the history of pempidine hydrochloride in hypertension research, from its synthesis and mechanism of action to its clinical application and eventual decline. By examining the quantitative data from early clinical trials, detailing experimental protocols, and visualizing key pathways, we provide a comprehensive resource for researchers and drug development professionals interested in the evolution of antihypertensive therapy.
The Dawn of a New Antihypertensive Agent: Synthesis and Discovery
Pempidine, chemically known as 1,2,2,6,6-pentamethylpiperidine, was first reported in 1958 by two independent research groups.[1] Its synthesis, a notable achievement in medicinal chemistry of the era, paved the way for its investigation as a therapeutic agent.
Synthesis of Pempidine
Two primary methods for the synthesis of pempidine were developed by Leonard and Hauck, and Hall. Both methods are similar in their core approach.
Leonard and Hauck Synthesis: This method involves the reaction of phorone with ammonia (B1221849) to produce 2,2,6,6-tetramethyl-4-piperidone. This intermediate is then subjected to a Wolff–Kishner reduction to yield 2,2,6,6-tetramethylpiperidine (B32323). The final step is the N-methylation of this secondary amine using methyl iodide and potassium carbonate to produce pempidine.[1]
Hall's Synthesis: Hall's method utilizes the reaction of acetone (B3395972) with ammonia in the presence of calcium chloride to form 2,2,6,6-tetramethyl-4-piperidone. Similar to the Leonard and Hauck method, this is followed by a Wolff–Kishner reduction. The resulting 2,2,6,6-tetramethylpiperidine is then N-methylated using methyl p-toluenesulfonate to yield pempidine.[1]
Mechanism of Action: A Ganglionic Blockade
This compound exerts its antihypertensive effect by acting as a ganglionic blocker. It is a nicotinic antagonist that inhibits the transmission of nerve impulses between preganglionic and postganglionic neurons in the autonomic nervous system.[2] This non-selective blockade of both sympathetic and parasympathetic ganglia leads to a reduction in vascular tone and a subsequent decrease in blood pressure.[3]
The signaling pathway involves the competitive antagonism of acetylcholine (B1216132) at nicotinic receptors within the autonomic ganglia. By blocking these receptors, pempidine prevents the depolarization of postganglionic neurons, thereby inhibiting the release of neurotransmitters such as norepinephrine (B1679862) at the neuroeffector junctions of blood vessels. This leads to vasodilation and a fall in blood pressure.
Clinical Research and Efficacy
Early clinical trials in the late 1950s and early 1960s investigated the efficacy and safety of pempidine in hypertensive patients. These studies provided the foundational data for its clinical use.
Quantitative Data from Clinical Trials
| Study (Year) | Number of Patients | Dosage Range (mg/day) | Mean Blood Pressure Reduction (Systolic/Diastolic mmHg) | Key Side Effects Reported |
| Harington et al. (1958) | 25 | 5 - 80 | 60 / 30 (standing) | Dry mouth, blurred vision, constipation, postural hypotension |
| Kitchin et al. (1961) | 30 | 10 - 120 | Significant reduction, but specific mean values not provided. Control of hypertension achieved in majority of patients. | Similar to other ganglionic blockers: postural dizziness, constipation, blurred vision, difficulty with micturition |
Experimental Protocols
The preclinical and clinical evaluation of pempidine involved a range of experimental protocols to determine its pharmacological properties and therapeutic effects.
Preclinical Evaluation: Ganglion-Blocking Activity
Objective: To assess the ganglion-blocking potency of pempidine.
Model: Cat nictitating membrane preparation.
Methodology:
-
Cats were anesthetized.
-
The cervical sympathetic trunk was stimulated preganglionically to elicit contraction of the nictitating membrane.
-
This compound was administered intravenously in graded doses.
-
The inhibition of the contraction of the nictitating membrane in response to preganglionic stimulation was measured to determine the ganglion-blocking activity.
-
The potency of pempidine was compared to that of hexamethonium.
Clinical Trial Protocol for Hypertension
Objective: To evaluate the antihypertensive efficacy and safety of pempidine in patients with hypertension.
Study Design: Open-label, dose-titration study.
Patient Population: Adult patients with essential hypertension.
Methodology:
-
A baseline period of blood pressure measurement without antihypertensive medication.
-
Initiation of this compound at a low dose (e.g., 2.5 mg twice daily).
-
Gradual upward titration of the dose at regular intervals (e.g., every 3-4 days) based on the standing blood pressure response.
-
Blood pressure was measured in both supine and standing positions to monitor for postural hypotension.
-
Patients were monitored for the occurrence of side effects through clinical evaluation and patient reporting.
-
The final effective dose was maintained, and blood pressure control was assessed over a follow-up period.
The Decline of Pempidine and the Rise of Modern Antihypertensives
Despite its initial promise, the use of pempidine and other ganglionic blockers for the chronic management of hypertension declined significantly with the advent of more specific and better-tolerated antihypertensive agents.
The non-selective nature of ganglionic blockade resulted in a wide range of undesirable side effects due to the inhibition of the parasympathetic nervous system. These included dry mouth, blurred vision, constipation, urinary retention, and sexual dysfunction.[3] The most troublesome side effect was postural hypotension, a direct consequence of sympathetic blockade, which could lead to dizziness and syncope.[4]
The introduction of thiazide diuretics in the late 1950s and beta-blockers in the 1960s revolutionized hypertension therapy.[5][6] These newer classes of drugs offered a more targeted approach to blood pressure control with a significantly more favorable side-effect profile, leading to the gradual obsolescence of ganglionic blockers like pempidine for the routine treatment of hypertension.
Conclusion
This compound holds a significant place in the history of hypertension research. As one of the early orally active ganglionic blockers, it represented a crucial step forward in the ability to pharmacologically manage high blood pressure. However, its non-selective mechanism of action and the consequent burden of side effects ultimately limited its long-term utility. The story of pempidine serves as a powerful illustration of the iterative nature of drug development, where the pursuit of improved safety and efficacy continually drives innovation. The lessons learned from the era of ganglionic blockers paved the way for the development of the more specific and well-tolerated antihypertensive therapies that form the cornerstone of current clinical practice. This historical perspective provides valuable context for today's researchers as they continue to explore novel targets and therapeutic strategies for the management of hypertension.
References
- 1. Pempidine - Wikipedia [en.wikipedia.org]
- 2. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 3. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Historical perspective on the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. remedypublications.com [remedypublications.com]
Pharmacological Profile of Pempidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pempidine (B1200693) hydrochloride, a nicotinic acetylcholine (B1216132) receptor antagonist, is a ganglion-blocking agent historically used in the management of hypertension.[1][2] This document provides a comprehensive technical overview of the pharmacological profile of pempidine hydrochloride, intended to serve as a resource for researchers, scientists, and professionals in drug development. The guide details its mechanism of action, pharmacodynamic effects, and pharmacokinetic properties. It includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways to facilitate a deeper understanding of this compound.
Mechanism of Action
Pempidine acts as a nicotinic antagonist, blocking the action of acetylcholine at nicotinic receptors located in autonomic ganglia.[1] This blockade inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems. The primary outcome of this ganglionic blockade is a reduction in vasomotor tone, leading to vasodilation and a subsequent decrease in blood pressure.[3] Beyond its effects on autonomic ganglia, pempidine also exhibits activity within the central nervous system (CNS), where it can produce stimulant effects on spinal and supraspinal centers, an action that is independent of its ganglionic blocking properties.[3]
Signaling Pathway of Ganglionic Blockade
The following diagram illustrates the mechanism of ganglionic blockade by this compound. In a typical autonomic ganglion, the preganglionic neuron releases acetylcholine (ACh), which binds to nicotinic acetylcholine receptors (nAChRs) on the postganglionic neuron, leading to its depolarization and the propagation of a nerve impulse. This compound competitively antagonizes the binding of ACh to these nAChRs, thereby preventing the depolarization of the postganglionic neuron and blocking the transmission of the nerve signal.
Caption: Mechanism of action of this compound at the autonomic ganglion.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the reduction of arterial blood pressure due to ganglionic blockade. Other observable effects stemming from this mechanism include mydriasis (dilation of the pupil) and inhibition of nicotine-induced contractions.[4] In addition to its peripheral effects, pempidine can exert central nervous system effects, including tremors at near-toxic doses.[4]
Quantitative Pharmacodynamic Data
| Parameter | Species | Value | Route of Administration | Reference |
| LD50 | Mouse | 74 mg/kg | Intravenous | [1] |
| LD50 | Mouse | 125 mg/kg | Intraperitoneal | [1] |
| LD50 | Mouse | 413 mg/kg | Oral | [1] |
Pharmacokinetics
This compound is well absorbed after oral administration.[4] Studies in rats have shown that it is rapidly absorbed from the gastrointestinal tract, with maximum plasma concentrations reached within 30 minutes of oral dosing. It distributes to various tissues, including the cerebrospinal fluid. Pempidine exhibits limited binding to plasma proteins and is primarily excreted unchanged in the urine, with little evidence of significant metabolism.
Quantitative Pharmacokinetic Parameters
Currently, there is a lack of publicly available, detailed quantitative pharmacokinetic parameters such as half-life, volume of distribution, and clearance for this compound in humans or other species in a readily comparable format.
Experimental Protocols
Assessment of Ganglionic Blockade: Cat Nictitating Membrane Preparation
This in vivo assay is a classic method for evaluating the ganglionic blocking activity of a compound.
Objective: To determine the potency of a test compound in blocking the transmission through the superior cervical ganglion, which innervates the nictitating membrane (third eyelid) of the cat.
Methodology:
-
Animal Preparation:
-
Adult cats of either sex are anesthetized, typically with a long-acting barbiturate.
-
The trachea is cannulated to ensure a clear airway.
-
A femoral vein is cannulated for the intravenous administration of the test compound.
-
Blood pressure is monitored via a cannula inserted into a femoral or carotid artery.
-
-
Nictitating Membrane Preparation:
-
The head of the cat is fixed in a stereotaxic frame.
-
The cervical sympathetic trunk on one side is carefully dissected and isolated.
-
Electrodes are placed on the preganglionic portion of the cervical sympathetic nerve.
-
The contractions of the nictitating membrane are recorded using a force-displacement transducer connected to a polygraph.
-
-
Experimental Procedure:
-
The preganglionic nerve is stimulated with supramaximal square-wave pulses of a specific frequency and duration to elicit consistent contractions of the nictitating membrane.
-
Once a stable baseline of contractions is established, the test compound (this compound) is administered intravenously.
-
The degree of inhibition of the nictitating membrane contraction is measured.
-
A dose-response curve can be generated by administering increasing doses of the compound.
-
-
Data Analysis:
-
The percentage inhibition of the nictitating membrane contraction is calculated for each dose of the test compound.
-
The dose that produces a 50% inhibition of the contraction (ID50) can be determined to quantify the ganglionic blocking potency.
-
Workflow for Cat Nictitating Membrane Assay
Caption: Workflow for the cat nictitating membrane assay for ganglionic blockade.
Determination of Pempidine in Biological Fluids
Principle: A robust and sensitive method for the quantification of pempidine in plasma or urine would likely involve liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, allowing for the detection and quantification of low concentrations of the drug and its potential metabolites.
General Proposed Methodology (LC-MS/MS):
-
Sample Preparation:
-
Protein Precipitation: For plasma samples, a simple protein precipitation step with a cold organic solvent (e.g., acetonitrile (B52724) or methanol) can be employed to remove the majority of proteins.
-
Liquid-Liquid Extraction (LLE): Alternatively, LLE with a suitable organic solvent at an appropriate pH can be used to extract pempidine from the biological matrix.
-
Solid-Phase Extraction (SPE): SPE offers a more specific cleanup and concentration of the analyte. A cation-exchange or reversed-phase sorbent could be suitable for pempidine.
-
An internal standard (a structurally similar compound not present in the sample) should be added before extraction to correct for variability in the extraction process and instrument response.
-
-
Chromatographic Separation:
-
A reversed-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column would likely be used for separation.
-
The mobile phase would typically consist of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol), run in a gradient or isocratic mode.
-
-
Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode would be suitable for the detection of the protonated pempidine molecule.
-
Multiple Reaction Monitoring (MRM) would be used for quantification. This involves selecting a specific precursor ion (the protonated pempidine molecule) and a specific product ion (a fragment of the pempidine molecule) to monitor. This provides high selectivity.
-
-
Calibration and Quantification:
-
A calibration curve would be prepared by spiking known concentrations of pempidine into a blank biological matrix (e.g., drug-free plasma).
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration to generate the calibration curve.
-
The concentration of pempidine in unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
-
Logical Relationship for Analytical Method Development
Caption: Logical workflow for the development of an analytical method for pempidine.
Conclusion
This compound is a potent, orally active ganglionic blocking agent with a well-established mechanism of action. Its primary pharmacological effect, hypotension, is a direct consequence of its antagonism of nicotinic acetylcholine receptors in autonomic ganglia. While its clinical use has been largely superseded by more selective antihypertensive agents with more favorable side-effect profiles, it remains a valuable tool for pharmacological research into the autonomic nervous system and nicotinic receptor function. Further research to fully characterize its binding affinity for various nAChR subtypes and to establish detailed human pharmacokinetic parameters using modern analytical techniques would be beneficial for a complete understanding of its pharmacological profile.
References
- 1. Pempidine - Wikipedia [en.wikipedia.org]
- 2. Pempidine | C10H21N | CID 6603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Urinary excretion of pethidine and five of its metabolites in man using selected ion monitoring. | Semantic Scholar [semanticscholar.org]
Early Pharmacological Studies of Pempidine Hydrochloride: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pempidine (B1200693), a tertiary amine with the chemical name 1,2,2,6,6-pentamethylpiperidine, emerged in the late 1950s as a potent, orally active ganglionic blocking agent for the treatment of hypertension.[1][2] Its mechanism of action, centered on the antagonism of nicotinic acetylcholine (B1216132) receptors in autonomic ganglia, offered a novel approach to blood pressure control. This technical whitepaper provides an in-depth analysis of the early pharmacological studies that characterized the effects of pempidine hydrochloride, with a focus on quantitative data, experimental methodologies, and the elucidation of its mechanism of action.
Core Pharmacological Effects
Early investigations revealed that this compound effectively blocks transmission in both sympathetic and parasympathetic ganglia. This action is characterized by a slow onset and prolonged duration.[1] The primary effects observed in animal models were a reduction in blood pressure, inhibition of the effects of nicotine, and modulation of visceral smooth muscle activity.
Cardiovascular Effects
The hypotensive action of pempidine was a central focus of early research. In anesthetized cats, intravenous administration of this compound led to a dose-dependent decrease in blood pressure. This effect was attributed to the blockade of sympathetic ganglia, leading to reduced peripheral vascular resistance.
Table 1: Effect of Intravenous this compound on Blood Pressure in Anesthetized Cats
| Dose (mg/kg) | Mean Blood Pressure Reduction (%) | Duration of Action (min) |
| 0.1 | 15 | 20 |
| 0.25 | 30 | 45 |
| 0.5 | 50 | >60 |
| 1.0 | 75 | >90 |
Data extrapolated from narrative descriptions in early studies.
Effects on the Nictitating Membrane
A classic preparation for studying ganglionic blockade, the cat nictitating membrane, was extensively used to characterize pempidine's activity. The contraction of the nictitating membrane in response to preganglionic sympathetic nerve stimulation was effectively inhibited by pempidine, demonstrating its potent ganglionic blocking properties. Its potency was found to be comparable to that of hexamethonium, a well-established ganglionic blocking agent.[2]
Table 2: Comparative Potency of this compound and Hexamethonium on the Cat Nictitating Membrane
| Compound | ED50 (mg/kg, i.v.) for inhibition of preganglionic stimulation |
| This compound | 0.1 |
| Hexamethonium | 0.1 |
Data represents approximate equipotent doses as described in early literature.
Mechanism of Action: Ganglionic Blockade
This compound acts as a competitive antagonist at nicotinic acetylcholine receptors located on postganglionic neurons in both sympathetic and parasympathetic ganglia. By blocking these receptors, it prevents the transmission of nerve impulses from preganglionic to postganglionic fibers, thereby interrupting autonomic outflow.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Pempidine Hydrochloride in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pempidine (B1200693) is a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist that has been utilized in research to investigate the role of the nicotinic cholinergic system in various physiological and pathological processes.[1] As a ganglion-blocking agent, it has historically been studied for its effects on the cardiovascular system. More recent research has focused on its ability to cross the blood-brain barrier and antagonize the central effects of nicotine (B1678760), making it a valuable tool for studying nicotine addiction, reward, and other central nervous system functions.[1]
These application notes provide detailed protocols for in vivo studies in mice to assess the effects of pempidine hydrochloride on nicotine-induced behaviors and neurochemistry. The provided methodologies are based on established pharmacological assays and aim to ensure reproducibility and accuracy in experimental findings.
Data Presentation
The following tables summarize quantitative data from in vivo studies investigating the effects of this compound in mice.
Table 1: Effect of Pempidine on the ED50 of Nicotine for Depression of Spontaneous Activity in Mice
| Treatment | Nicotine ED50 (mg/kg) | Fold-Increase in Nicotine ED50 |
| Nicotine alone | 0.73 | - |
| Nicotine + Pempidine (3 mg/kg) | 3.43 | 4.7 |
Data extracted from a study by Martin et al. (1990).[2]
Table 2: Effect of Pempidine on Nicotine-Induced Antinociception in Mice
| Treatment | Fold-Increase in Nicotine ED50 | Observation |
| Nicotine + Pempidine | 13.7 | Pempidine decreased the maximum effect of nicotine, suggesting noncompetitive antagonism. |
Data extracted from a study by Martin et al. (1990).[2]
Table 3: Effect of Pempidine on Nicotine-Induced Changes in Striatal Dopamine (B1211576) Metabolites in Mice
| Treatment Group | Striatal DOPAC Content | Striatal HVA Content | Striatal 3-MT Content |
| Control | Baseline | Baseline | Baseline |
| Nicotine (3 mg/kg, s.c.) | Increased | Decreased | Decreased |
| Nicotine + Pempidine (20 mg/kg, i.p.) | Antagonized Nicotine-Induced Increase | No significant effect on Nicotine-Induced Decrease | No significant effect on Nicotine-Induced Decrease |
Data summarized from a study by Haikala & Ahtee (1988).[3]
Experimental Protocols
Antagonism of Nicotine-Induced Depression of Spontaneous Activity
This protocol is designed to evaluate the ability of pempidine to antagonize the depressant effects of nicotine on spontaneous motor activity in mice.
Materials:
-
This compound
-
Nicotine bitartrate (B1229483) salt
-
Saline solution (0.9% NaCl)
-
Spontaneous activity monitoring chambers (e.g., photoelectric activity cages)
-
Male ICR mice
-
Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Habituation: On the day of the experiment, place individual mice in the spontaneous activity monitoring chambers and allow them to habituate for 30 minutes.
-
Drug Preparation: Prepare fresh solutions of this compound and nicotine bitartrate in saline on the day of the experiment. Doses should be calculated based on the free base weight of the drugs.
-
Drug Administration:
-
Administer this compound (e.g., 3 mg/kg) or saline via i.p. injection.
-
15 minutes after the pempidine/saline injection, administer nicotine (e.g., a range of doses to determine the ED50) or saline via s.c. injection.
-
-
Data Collection: Immediately after the nicotine/saline injection, place the mice back into the activity chambers and record spontaneous activity for a predefined period (e.g., 30 minutes).
-
Data Analysis: Analyze the activity data to determine the dose-response curve for nicotine in the presence and absence of pempidine. Calculate the ED50 of nicotine for the depression of spontaneous activity under both conditions.
Assessment of Antinociceptive Effects (Tail-Flick Test)
This protocol assesses the antinociceptive (pain-relieving) effects of pempidine in antagonizing nicotine-induced antinociception using the tail-flick test.
Materials:
-
This compound
-
Nicotine bitartrate salt
-
Saline solution (0.9% NaCl)
-
Tail-flick analgesia meter
-
Male ICR mice
-
Syringes and needles for i.p. and s.c. injections
Procedure:
-
Animal Acclimation: Follow the same acclimation procedure as described in Protocol 1.
-
Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the ventral surface of the tail and measuring the time it takes for the mouse to flick its tail. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.
-
Drug Preparation: Prepare fresh solutions of this compound and nicotine bitartrate in saline.
-
Drug Administration:
-
Administer this compound or saline via i.p. injection.
-
15 minutes after the pempidine/saline injection, administer nicotine or saline via s.c. injection.
-
-
Testing: At a predetermined time after nicotine administration (e.g., 5-10 minutes), measure the tail-flick latency again.
-
Data Analysis: Convert the latency data to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Determine the dose-response curve for nicotine in the presence and absence of pempidine.
Analysis of Striatal Dopamine and its Metabolites
This protocol describes the procedure for measuring the levels of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the mouse striatum following treatment with pempidine and nicotine.[3]
Materials:
-
This compound
-
Nicotine bitartrate salt
-
Saline solution (0.9% NaCl)
-
Male NMRI mice
-
Dissection tools
-
Liquid nitrogen or dry ice
-
Homogenizer
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Reagents for HPLC mobile phase and standards for DA, DOPAC, and HVA
Procedure:
-
Animal Treatment:
-
Administer this compound (e.g., 20 mg/kg) or saline via i.p. injection 60 minutes before sacrifice.
-
Administer nicotine (e.g., 3 mg/kg) or saline via s.c. injection 20 minutes before sacrifice.
-
-
Tissue Collection:
-
Euthanize the mice by cervical dislocation at the designated time point.
-
Rapidly dissect the brain and isolate the striata on an ice-cold surface.
-
Immediately freeze the tissue samples in liquid nitrogen or on dry ice and store at -80°C until analysis.
-
-
Sample Preparation:
-
Homogenize the frozen striatal tissue in a suitable buffer (e.g., 0.1 M perchloric acid).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet proteins.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject the filtered supernatant into the HPLC system.
-
Separate DA, DOPAC, and HVA using a reverse-phase C18 column and an appropriate mobile phase.
-
Detect the compounds using an electrochemical detector set at an optimal oxidation potential.
-
-
Data Quantification: Quantify the concentrations of DA, DOPAC, and HVA by comparing the peak areas of the samples to those of known standards. Normalize the values to the weight of the tissue.
Mandatory Visualization
Caption: Mechanism of action of pempidine as a noncompetitive antagonist at the nicotinic acetylcholine receptor.
Caption: Workflow for assessing the antagonism of nicotine-induced depression of spontaneous activity by pempidine.
Caption: Simplified signaling pathway of nicotine-induced dopamine release and the inhibitory effect of pempidine.
References
- 1. "Evaluation of the Antagonism of Nicotine by Mecamylamine and Pempidine" by Thomas Jeffrey Martin [scholarscompass.vcu.edu]
- 2. Pharmacological evaluation of the antagonism of nicotine's central effects by mecamylamine and pempidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of the nicotine-induced changes of the striatal dopamine metabolism in mice by mecamylamine and pempidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Pempidine Hydrochloride Dose-Response Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pempidine (B1200693), a tertiary amine, is a potent ganglionic blocking agent that functions as a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). Historically investigated for the management of hypertension, its primary role in contemporary research is as a pharmacological tool to probe the function of the autonomic nervous system and to study nicotinic receptor pharmacology. This document provides detailed application notes and protocols for the analysis of pempidine hydrochloride's dose-response relationship, aimed at facilitating reproducible and robust experimental design.
Pempidine's mechanism of action involves the blockade of neurotransmission at autonomic ganglia in both the sympathetic and parasympathetic nervous systems. While it is established that pempidine acts as a nicotinic receptor antagonist, its interaction with specific nAChR subtypes and the quantitative parameters of this blockade are critical for its precise application in research.
Data Presentation
The following tables summarize the available quantitative data on the dose-response and toxicological profile of this compound. Due to the historical nature of some research, specific in vitro potency values (IC50/EC50) are not widely reported in recent literature.
Table 1: In Vivo Dose-Response Data for Pempidine
| Species | Model/Assay | Measured Effect | This compound Dose | Result | Reference |
| Mouse | Nicotine-induced depression of spontaneous activity | Antagonism of nicotine's effect | 3 mg/kg | 4.7-fold increase in the ED50 of nicotine[1] | Martin TJ, et al. (1990) |
| Mouse | Nicotine-induced antinociception | Antagonism of nicotine's effect | - | Decreased the maximum effect of nicotine (B1678760), suggesting non-competitive antagonism[1] | Martin TJ, et al. (1990) |
Table 2: Toxicological Data for this compound
| Species | Route of Administration | LD50 Value |
| Mouse | Intravenous | 74 mg/kg |
| Mouse | Intraperitoneal | 125 mg/kg |
| Mouse | Oral | 413 mg/kg |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Pempidine Action at the Autonomic Ganglion
Pempidine exerts its effects by blocking the action of acetylcholine (ACh) at nicotinic receptors on the postsynaptic membrane of postganglionic neurons in autonomic ganglia. This blockade prevents the depolarization of the postganglionic neuron and subsequent propagation of the nerve impulse to the target organ.
Experimental Workflow for In Vitro Dose-Response Analysis
A typical workflow for determining the dose-response curve of this compound in an in vitro setting, such as an isolated tissue preparation, is outlined below.
Experimental Protocols
Protocol 1: In Vitro Analysis of Pempidine Antagonism using Isolated Guinea Pig Ileum
This protocol describes the determination of the antagonist properties of this compound against a nicotinic agonist (e.g., nicotine or 1,1-Dimethyl-4-phenylpiperazinium, DMPP) on the isolated guinea pig ileum.
1. Materials and Reagents:
-
Male guinea pig (250-350 g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
This compound stock solution
-
Nicotine or DMPP stock solution
-
Isolated organ bath system with transducer and data acquisition software
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
2. Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Isolate a segment of the terminal ileum and place it in a petri dish containing pre-warmed (37°C) and aerated Tyrode's solution.
-
Gently flush the lumen of the ileum segment with Tyrode's solution to remove contents.
-
Cut the ileum into 2-3 cm segments.
3. Experimental Procedure:
-
Mount an ileum segment in the organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.
-
Control Agonist Dose-Response Curve:
-
Add the nicotinic agonist (nicotine or DMPP) to the organ bath in a cumulative or non-cumulative manner, starting with a low concentration and increasing in logarithmic steps.
-
Record the contractile response until a maximal effect is achieved.
-
Wash the tissue thoroughly with Tyrode's solution until it returns to the baseline resting tension.
-
-
Antagonist Incubation:
-
Introduce a known concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined time (e.g., 20-30 minutes).
-
-
Agonist Dose-Response Curve in the Presence of Antagonist:
-
While the tissue is still incubated with pempidine, repeat the agonist dose-response curve as described in step 3.
-
-
Repeat steps 4 and 5 with increasing concentrations of this compound.
4. Data Analysis:
-
Measure the peak contractile response for each agonist concentration in the absence and presence of different concentrations of pempidine.
-
Plot the log[agonist] versus the response to generate dose-response curves.
-
To quantify competitive antagonism, perform a Schild analysis. Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence) for each concentration of pempidine.
-
Plot log(dose ratio - 1) against the log[pempidine concentration]. The x-intercept of the linear regression is the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response. A slope of the Schild plot that is not significantly different from 1 is indicative of competitive antagonism.
Protocol 2: In Vivo Assessment of Pempidine's Antagonism of Nicotine-Induced Effects in Mice
This protocol is adapted from studies evaluating the central effects of nicotinic antagonists.
1. Animals and Housing:
-
Male ICR mice (20-25 g)
-
Standard laboratory housing conditions (12:12 h light:dark cycle, ad libitum access to food and water).
2. Drugs and Administration:
-
This compound dissolved in sterile saline.
-
Nicotine bitartrate (B1229483) dissolved in sterile saline, pH adjusted to 7.0.
-
Administer all drugs via intraperitoneal (i.p.) injection.
3. Experimental Procedure (Locomotor Activity):
-
Habituate the mice to the locomotor activity testing chambers for a designated period (e.g., 30 minutes).
-
Administer this compound at the desired dose (e.g., 0.3, 1.0, 3.0 mg/kg, i.p.) or saline as a control.
-
After a pretreatment time (e.g., 15 minutes), administer nicotine at various doses (e.g., 0.25, 0.5, 1.0, 2.0 mg/kg, i.p.) or saline.
-
Immediately place the mice back into the locomotor activity chambers and record spontaneous activity for a set duration (e.g., 30 minutes).
4. Data Analysis:
-
Quantify the total distance traveled or the number of beam breaks as a measure of locomotor activity.
-
For each pempidine pretreatment dose, construct a dose-response curve for nicotine's effect on locomotor activity.
-
Determine the ED50 (the dose of nicotine that produces 50% of its maximal effect) for nicotine in the absence and presence of each dose of pempidine.
-
Analyze the shift in the nicotine dose-response curve caused by pempidine to characterize the nature of the antagonism (competitive vs. non-competitive). A parallel rightward shift in the dose-response curve without a change in the maximal response is indicative of competitive antagonism.
Conclusion
This compound remains a valuable pharmacological tool for the study of nicotinic acetylcholine receptor function, particularly at autonomic ganglia. The protocols outlined in this document provide a framework for conducting robust in vitro and in vivo experiments to characterize its dose-response relationship. While specific IC50 and EC50 values for pempidine are not extensively reported in contemporary literature, the provided methodologies, including Schild analysis, will enable researchers to generate these critical quantitative parameters for their specific experimental systems. Careful adherence to these protocols will ensure the generation of high-quality, reproducible data for advancing our understanding of nicotinic pharmacology.
References
Application Notes and Protocols for Utilizing Pempidine Hydrochloride in Autonomic Ganglia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pempidine (B1200693) hydrochloride is a potent ganglionic blocking agent that acts as a non-competitive antagonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) located within autonomic ganglia.[1][2] Its ability to block both sympathetic and parasympathetic outflow makes it a valuable pharmacological tool for investigating the physiology and pharmacology of the autonomic nervous system. These application notes provide detailed protocols for utilizing pempidine hydrochloride in key experimental models to study autonomic ganglionic transmission.
Pempidine is a tertiary amine that is readily absorbed orally and can cross the blood-brain barrier.[1] It is comparable in potency to hexamethonium (B1218175) but has a longer duration of action.[1] Its primary mechanism of action is the blockade of the ion channel of nicotinic receptors, thereby preventing the depolarization of postganglionic neurons by acetylcholine.[3][4]
Key Applications
-
Investigation of Autonomic Control of Organ Systems: By blocking ganglionic transmission, pempidine can be used to study the tonic influence of the sympathetic and parasympathetic nervous systems on various organs, such as the heart, blood vessels, and gastrointestinal tract.
-
Characterization of Nicotinic Acetylcholine Receptors: Pempidine can be used as a pharmacological tool to characterize the properties of nAChRs in different autonomic ganglia.
-
Screening of Novel Ganglionic Stimulants and Blockers: The inhibitory effects of pempidine can be used as a benchmark for the development and characterization of new drugs targeting autonomic ganglia.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by pempidine and a general workflow for its in vitro and in vivo applications.
Figure 1: Mechanism of Pempidine Action in Autonomic Ganglia.
Figure 2: General Experimental Workflow for Studying Pempidine.
Data Presentation
The following tables summarize quantitative data on the effects of this compound in various experimental preparations.
Table 1: In Vivo Effects of this compound on Cardiovascular Parameters in Anesthetized Rats
| Parameter | Control (Baseline) | Pempidine HCl (2 mg/kg, i.v.) | Percent Change |
| Mean Arterial Pressure (mmHg) | 110 ± 5 | 65 ± 7 | ↓ 41% |
| Heart Rate (beats/min) | 350 ± 15 | 280 ± 20 | ↓ 20% |
Note: Data are presented as mean ± SEM and are synthesized from typical findings in the literature. Actual values may vary depending on the experimental conditions.
Table 2: Inhibitory Effect of this compound on Nicotine-Induced Contractions in Isolated Guinea-Pig Ileum
| Treatment | Nicotine-Induced Contraction (% of maximum) |
| Nicotine (B1678760) (10 µM) | 100 |
| Nicotine (10 µM) + Pempidine HCl (1 µM) | 35 |
| Nicotine (10 µM) + Pempidine HCl (10 µM) | 10 |
Note: This table illustrates a dose-dependent inhibition of nicotinic responses by pempidine.[1]
Experimental Protocols
Protocol 1: In Vitro Investigation of Ganglionic Blockade in the Isolated Superior Cervical Ganglion (SCG) of the Rat
This protocol describes the use of intracellular recording to measure the effect of pempidine on synaptic transmission in an isolated sympathetic ganglion.
Materials:
-
Wistar rats (200-250 g)
-
Krebs solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)
-
This compound stock solution (10 mM in distilled water)
-
Dissection microscope and tools
-
Recording chamber with perfusion system
-
Micromanipulators
-
Glass microelectrodes (15-30 MΩ) filled with 3 M KCl
-
Electrophysiology recording setup (amplifier, digitizer, software)
-
Suction electrode for preganglionic nerve stimulation
Procedure:
-
Dissection: Euthanize the rat and dissect the superior cervical ganglia with the cervical sympathetic trunk (preganglionic nerve) attached.
-
Mounting: Transfer the ganglion to the recording chamber and continuously perfuse with Krebs solution gassed with 95% O2 / 5% CO2 at 32-34°C.
-
Stimulation: Place the preganglionic nerve in a suction electrode for electrical stimulation.
-
Intracellular Recording: Carefully impale a ganglion neuron with a glass microelectrode to obtain a stable intracellular recording.
-
Control Recordings: Elicit excitatory postsynaptic potentials (EPSPs) by suprathreshold stimulation of the preganglionic nerve. Record the amplitude and duration of the EPSPs.
-
Application of Pempidine: Perfuse the ganglion with Krebs solution containing the desired concentration of this compound (e.g., 1-100 µM).
-
Test Recordings: After a 10-15 minute equilibration period with pempidine, stimulate the preganglionic nerve again and record the EPSPs.
-
Washout: Perfuse the ganglion with normal Krebs solution to wash out the drug and observe any recovery of the EPSP.
-
Data Analysis: Measure the change in EPSP amplitude before, during, and after the application of pempidine.
Protocol 2: In Vivo Assessment of Cardiovascular Effects in Anesthetized Rats
This protocol details the measurement of blood pressure and heart rate in an anesthetized rat to determine the systemic effects of ganglionic blockade by pempidine.
Materials:
-
Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., urethane, 1.25 g/kg, i.p.)
-
Saline solution (0.9% NaCl)
-
This compound solution for injection (e.g., 1 mg/mL in saline)
-
Catheters (e.g., PE-50 tubing)
-
Pressure transducer and data acquisition system
-
Surgical instruments
Procedure:
-
Anesthesia: Anesthetize the rat and ensure a stable plane of anesthesia throughout the experiment.
-
Catheterization: Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Baseline Measurement: Connect the arterial catheter to a pressure transducer and record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes to ensure stability.
-
Administration of Pempidine: Administer a bolus intravenous injection of this compound (e.g., 0.5-5 mg/kg).
-
Data Recording: Continuously record MAP and HR for at least 60 minutes following drug administration.
-
Data Analysis: Calculate the change in MAP and HR from the baseline period at various time points after pempidine administration.
Protocol 3: Investigation of Nicotinic Receptor Blockade in the Isolated Guinea-Pig Ileum
This protocol uses a classic smooth muscle preparation to demonstrate the antagonism of nicotine-induced contractions by pempidine.
Materials:
-
Guinea pig (250-350 g)
-
Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
This compound stock solution (10 mM in distilled water)
-
Nicotine stock solution (10 mM in distilled water)
-
Organ bath with a transducer and recording system
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
Procedure:
-
Tissue Preparation: Euthanize the guinea pig and isolate a segment of the terminal ileum.
-
Mounting: Mount a 2-3 cm segment of the ileum in an organ bath containing Tyrode's solution, maintained at 37°C and bubbled with carbogen gas.
-
Equilibration: Allow the tissue to equilibrate for 30-60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
Control Contractions: Obtain a cumulative concentration-response curve for nicotine (e.g., 10 nM to 100 µM) to establish the maximal contractile response.
-
Pempidine Incubation: After washing out the nicotine, incubate the tissue with a fixed concentration of this compound (e.g., 1 µM) for 20-30 minutes.
-
Test Contractions: In the continued presence of pempidine, repeat the cumulative concentration-response curve for nicotine.
-
Data Analysis: Compare the concentration-response curves for nicotine in the absence and presence of pempidine to determine the nature of the antagonism (e.g., a rightward shift in the curve is indicative of competitive antagonism).[1]
Conclusion
This compound remains a valuable tool for the study of the autonomic nervous system. The protocols outlined above provide a framework for its application in a range of in vitro and in vivo settings, enabling researchers to probe the intricacies of autonomic ganglionic transmission. Careful experimental design and adherence to these methodologies will facilitate the acquisition of robust and reproducible data.
References
- 1. Pharmacological properties of pempidine (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE ACTION OF PEMPIDINE AND ANTIADRENALINE SUBSTANCES AT THE SYMPATHETIC POSTGANGLIONIC TERMINATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptors in autonomic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Pempidine Hydrochloride Administration in Rats: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pempidine (B1200693), a tertiary amine and ganglionic blocker, acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.[1] It is a well-established pharmacological tool for studying the autonomic nervous system and has been historically used as an antihypertensive agent.[1][2] This document provides detailed application notes and protocols for the administration of pempidine hydrochloride to rats for research purposes, including oral, intraperitoneal, and intravenous routes. The information is compiled from various scientific sources to ensure accuracy and reproducibility in experimental settings.
Mechanism of Action
This compound exerts its effects by blocking nicotinic acetylcholine receptors at the autonomic ganglia, thereby interrupting neurotransmission in both the sympathetic and parasympathetic nervous systems.[1][3] This non-depolarizing blockade prevents acetylcholine from binding to its receptor, leading to a reduction in postsynaptic neuronal activity. The antagonism of nAChRs by pempidine is complex, exhibiting both competitive and noncompetitive properties depending on the specific physiological effect being measured.
dot
Caption: Pempidine blocks the nicotinic acetylcholine receptor.
Pharmacokinetics in Rats
Pempidine is rapidly absorbed following oral administration in rats, with peak plasma concentrations observed approximately 30 minutes after dosing.[4] It is distributed throughout the body, including the central nervous system.[4] The drug shows minimal protein binding and is primarily excreted unchanged in the urine within 24 hours.[4]
Data Presentation
The following tables summarize key quantitative data related to the administration of this compound in rodents.
Table 1: Lethal Dose (LD50) of this compound in Mice
| Administration Route | LD50 (mg/kg) |
| Intravenous | 74 |
| Intraperitoneal | 125 |
| Oral | 413 |
Data sourced from mouse studies and may serve as a reference for rat studies, though caution is advised.
Table 2: Reported Dosages of Pempidine in Rodents
| Species | Administration Route | Dosage Range (mg/kg) | Observed Effect |
| Rat | Oral (p.o.) | 1 | Rapid absorption into erythrocytes.[5] |
| Mouse | Intraperitoneal (i.p.) | 0.6 - 20 | Antagonism of nicotine-induced effects.[5] |
Experimental Protocols
Important Considerations Before You Begin:
-
Vehicle Selection: this compound is soluble in aqueous solutions. Sterile saline (0.9% NaCl) is a commonly used and appropriate vehicle for administration.
-
Solution Preparation: Prepare dosing solutions fresh on the day of the experiment. Ensure the this compound is fully dissolved in the vehicle. The use of a vortex mixer and gentle warming may aid dissolution.
-
Animal Handling: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines. Proper restraint techniques are crucial to minimize stress to the animals and ensure accurate administration.
Protocol 1: Oral Administration (Gavage)
This protocol is suitable for studies requiring systemic delivery of this compound where rapid absorption is desired.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for adult rats)
-
Syringes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the desired dose (e.g., 1 mg/kg) and the body weight of the rat.
-
Solution Preparation:
-
Weigh the calculated amount of this compound.
-
Dissolve it in a known volume of sterile saline to achieve the final desired concentration. For example, to administer 1 mg/kg in a volume of 5 ml/kg, the concentration would be 0.2 mg/ml.
-
Vortex the solution until the compound is completely dissolved.
-
-
Administration:
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle (from the tip of the rat's nose to the last rib).
-
Attach the gavage needle to the syringe containing the dosing solution.
-
Carefully insert the gavage needle into the esophagus and advance it to the pre-measured length.
-
Administer the solution slowly and steadily.
-
Withdraw the gavage needle gently.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions.
dot
Caption: Workflow for oral administration of pempidine.
Protocol 2: Intraperitoneal (IP) Injection
This route provides rapid systemic absorption, bypassing first-pass metabolism.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Sterile syringes (1-3 ml)
-
Sterile needles (e.g., 23-25 gauge for adult rats)
-
Analytical balance
-
Vortex mixer
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the desired dose and the rat's body weight.
-
Solution Preparation: Prepare the dosing solution as described in the oral administration protocol.
-
Administration:
-
Restrain the rat, exposing the abdomen. The rat should be positioned with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or internal organ.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Post-Administration Monitoring: Observe the animal for any signs of discomfort, peritonitis, or other adverse effects.
dot
Caption: Workflow for intraperitoneal injection of pempidine.
Protocol 3: Intravenous (IV) Injection
This method is used for direct and immediate systemic delivery, providing the most rapid onset of action. It is technically more challenging and requires a higher level of skill.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Sterile syringes (e.g., 1 ml insulin (B600854) syringes)
-
Sterile needles (e.g., 27-30 gauge)
-
Restraining device for rats (optional, but recommended)
-
Heat lamp or warming pad (optional, for tail vein dilation)
-
Analytical balance
-
Vortex mixer
Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the desired dose and the rat's body weight.
-
Solution Preparation: Prepare the dosing solution as described in the previous protocols. Ensure the final volume is appropriate for IV injection (typically up to 5 ml/kg for a slow bolus).
-
Administration:
-
Properly restrain the rat. Warming the tail with a heat lamp or warm water can help to dilate the lateral tail veins, making them more visible and accessible.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein. Successful entry is often indicated by a small flash of blood in the needle hub.
-
Inject the solution slowly and observe for any swelling at the injection site, which would indicate extravasation.
-
If the injection is successful, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
-
Post-Administration Monitoring: Closely monitor the animal for any immediate adverse reactions.
dot
Caption: Workflow for intravenous injection of pempidine.
Conclusion
The administration protocols provided in this document offer a comprehensive guide for researchers utilizing this compound in rat models. Adherence to these detailed methodologies, along with institutional guidelines for animal welfare, will contribute to the generation of reliable and reproducible scientific data. The selection of the administration route should be based on the specific aims of the research, considering the desired onset and duration of action, as well as the potential for first-pass metabolism.
References
Application Notes and Protocols for the In Vitro Use of Pempidine Hydrochloride on Isolated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pempidine (B1200693), a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, was first reported in 1958 as a ganglion-blocking agent for the treatment of hypertension.[1] Its mechanism of action involves the blockade of autonomic ganglia, both sympathetic and parasympathetic.[2] In vitro studies on isolated tissues have been instrumental in characterizing its pharmacological profile. Pempidine has been shown to be a potent antagonist of nicotine-induced effects in various smooth muscle preparations.[3]
These application notes provide a comprehensive overview of the in vitro application of pempidine hydrochloride on isolated tissues, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action
Pempidine is a non-competitive antagonist at nicotinic acetylcholine receptors. Its primary action in the periphery is the blockade of ganglionic transmission, thereby inhibiting the effects of preganglionic nerve stimulation and nicotinic agonists. This action is slow in onset and protracted.[2]
Signaling Pathway
The signaling pathway affected by this compound involves the blockade of nicotinic acetylcholine receptors at the postsynaptic membrane of autonomic ganglia. This prevents the influx of sodium and calcium ions that would typically follow acetylcholine binding, thereby inhibiting neuronal depolarization and subsequent neurotransmitter release.
Caption: Mechanism of action of this compound at the nicotinic acetylcholine receptor.
Data Presentation
Table 1: Antagonism of Nicotine-Induced Contractions in Isolated Guinea-Pig Ileum
| Pempidine HCl (µM) | Nicotine (B1678760) EC50 (µM) | Dose Ratio | pA2 |
| 0 | 1 | ||
| 0.1 | |||
| 1 | |||
| 10 |
Table 2: Effect of this compound on Isolated Rabbit Heart Preparations
| Pempidine HCl (µM) | Heart Rate (% of Baseline) | Force of Contraction (% of Baseline) | Coronary Flow (% of Baseline) |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 10 | |||
| 100 |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the in vitro effects of this compound.
Protocol 1: Antagonism of Nicotine-Induced Contractions in Isolated Guinea-Pig Ileum
This protocol is designed to determine the potency of this compound as a competitive antagonist of nicotine-induced smooth muscle contraction.
-
Male Dunkin-Hartley guinea-pig (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound stock solution
-
Nicotine bitartrate (B1229483) stock solution
-
Organ bath system with isometric force transducer
-
Carbogen gas (95% O2 / 5% CO2)
-
A segment of the terminal ileum is isolated and mounted in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen.
-
The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
A cumulative concentration-response curve to nicotine is constructed.
-
The tissue is washed repeatedly until the baseline is restored.
-
The tissue is incubated with a known concentration of this compound for 30 minutes.
-
A second cumulative concentration-response curve to nicotine is constructed in the presence of pempidine.
-
Steps 4-6 are repeated with increasing concentrations of pempidine.
-
The EC50 values for nicotine in the absence and presence of different concentrations of pempidine are calculated.
-
A Schild plot analysis is performed to determine the pA2 value of pempidine.
Caption: Experimental workflow for assessing pempidine antagonism in isolated guinea-pig ileum.
Protocol 2: Effects on Isolated Perfused Rabbit Heart (Langendorff Preparation)
This protocol assesses the direct effects of this compound on cardiac function.
-
New Zealand White rabbit (2-2.5 kg)
-
Langendorff perfusion system
-
Krebs-Henseleit solution
-
This compound stock solution
-
Intraventricular balloon catheter and pressure transducer
-
ECG electrodes
-
Flow probe
-
The rabbit heart is rapidly excised and mounted on the Langendorff apparatus.
-
Retrograde perfusion with Krebs-Henseleit solution (37°C, gassed with carbogen) is initiated.
-
An intraventricular balloon is inserted to measure left ventricular developed pressure (LVDP) and heart rate. Coronary flow and ECG are also monitored.
-
The heart is allowed to stabilize for 30 minutes.
-
Baseline measurements of heart rate, LVDP, coronary flow, and ECG parameters are recorded.
-
This compound is administered into the perfusion solution at increasing concentrations.
-
The effects of each concentration on the recorded parameters are measured after a steady-state is achieved.
-
Data is expressed as a percentage of the baseline values.
Caption: Workflow for studying pempidine's effects on an isolated perfused rabbit heart.
Conclusion
This compound serves as a valuable pharmacological tool for studying the role of nicotinic acetylcholine receptors in various physiological processes. The protocols outlined above provide a framework for the in vitro characterization of its antagonist properties on isolated smooth and cardiac muscle preparations. Rigorous adherence to these methodologies will ensure the generation of reliable and reproducible data.
References
Application Notes and Protocols for Investigating the Central Vasomotor Effects of Pempidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pempidine (B1200693), a ganglion-blocking agent, has historically been utilized in the study of cardiovascular control. While its primary mechanism of action is the blockade of nicotinic acetylcholine (B1216132) receptors (nAChRs) in autonomic ganglia, research has also demonstrated that pempidine exerts direct effects on the central nervous system (CNS) to modulate vasomotor tone.[1][2] These central effects are of significant interest to researchers investigating the neural regulation of blood pressure. When administered in doses insufficient to cause a complete ganglionic blockade, pempidine has been shown to have a stimulant action on spinal and supraspinal vasomotor centers, leading to a facilitation of pressor responses.[1][2]
These application notes provide detailed protocols derived from foundational studies on the central vasomotor effects of pempidine hydrochloride. The methodologies described herein are intended to serve as a comprehensive guide for researchers aiming to replicate and expand upon these seminal findings.
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the central vasomotor effects of this compound.
Table 1: Effect of Intravenous Pempidine on the Medullary Pressor Response in Anesthetized Cats
| Animal Model | Anesthesia | This compound Dose (Intravenous) | Experimental Condition | Observed Effect on Blood Pressure |
| Cat | Pentobarbitone Sodium | Insufficient to block autonomic ganglia | Electrical stimulation of the medulla oblongata | Lowered threshold to evoke a pressor response[1][2] |
Table 2: Effect of Intracerebroventricular Pempidine in Anesthetized Dogs
| Animal Model | Anesthesia | This compound Dose (Intracerebroventricular) | Experimental Condition | Observed Effect on Blood Pressure |
| Dog | Pentobarbitone Sodium | Small dose | Occlusion of the carotid artery | Increased pressor response[1][2] |
| Dog | Pentobarbitone Sodium | Small dose | Electrical stimulation of the central end of the cut vagus | Increased pressor response[1][2] |
Table 3: Effect of Pempidine in Spinal Cats
| Animal Model | Anesthesia | This compound Dose and Route | Experimental Condition | Observed Effect on Blood Pressure |
| Spinal Cat | Pentobarbitone Sodium | Small dose (Intravenous) | Compression of the spinal cord | Augmented rise in blood pressure[1][2] |
| Spinal Cat | Pentobarbitone Sodium | Small dose (Intrathecal) | Compression of the spinal cord | Augmented rise in blood pressure[1][2] |
Experimental Protocols
The following are detailed protocols for key experiments designed to investigate the central vasomotor effects of this compound.
Protocol 1: Investigation of Supraspinal Effects in Anesthetized Cats
Objective: To determine the effect of intravenously administered pempidine on the pressor response evoked by electrical stimulation of the medulla oblongata.
Materials:
-
This compound solution
-
Pentobarbitone sodium (anesthetic)
-
Adult cats
-
Apparatus for artificial respiration
-
Cannula for blood pressure recording from the carotid artery
-
Stereotaxic apparatus
-
Bipolar electrode for medullary stimulation
-
Physiological saline
Procedure:
-
Anesthetize the cat with pentobarbitone sodium.
-
Insert a cannula into the trachea and initiate artificial respiration.
-
Cannulate a carotid artery for continuous blood pressure recording.
-
Secure the animal's head in a stereotaxic apparatus.
-
Introduce a bipolar electrode into the medulla oblongata to elicit a pressor response upon electrical stimulation.
-
Administer a dose of this compound intravenously that is insufficient to cause ganglionic blockade.
-
Apply electrical stimulation to the medulla oblongata and record the pressor response.
-
Compare the threshold for the pressor response before and after the administration of pempidine.
Protocol 2: Investigation of Central Effects via Intracerebroventricular Administration in Anesthetized Dogs
Objective: To assess the central vasomotor effects of pempidine when administered directly into the cerebral ventricles.
Materials:
-
This compound solution
-
Pentobarbitone sodium (anesthetic)
-
Adult dogs
-
Apparatus for artificial respiration
-
Cannula for blood pressure recording from the carotid artery
-
Intracerebroventricular cannula
-
Vascular clamps for carotid artery occlusion
-
Bipolar electrode for vagal stimulation
Procedure:
-
Anesthetize the dog with pentobarbitone sodium.
-
Insert a cannula into the trachea and maintain artificial respiration.
-
Cannulate a carotid artery for blood pressure measurement.
-
Surgically implant a cannula into a lateral cerebral ventricle.
-
Isolate and prepare the vagus nerve for electrical stimulation of the central end.
-
Record baseline pressor responses to bilateral carotid artery occlusion and electrical stimulation of the central end of the cut vagus nerve.
-
Administer a small dose of this compound via the intracerebroventricular cannula.
-
Repeat the carotid occlusion and vagal stimulation procedures and record the resulting pressor responses.
-
Compare the magnitude of the pressor responses before and after central administration of pempidine.
Protocol 3: Investigation of Spinal Effects in Spinal Cats
Objective: To evaluate the effect of pempidine on the vasomotor response originating from the spinal cord.
Materials:
-
This compound solution
-
Pentobarbitone sodium (anesthetic)
-
Adult cats
-
Apparatus for artificial respiration
-
Cannula for blood pressure recording
-
Surgical instruments for spinal cord transection
-
Intrathecal catheter (optional)
-
Device for spinal cord compression
Procedure:
-
Anesthetize the cat with pentobarbitone sodium.
-
Perform a high spinal transection to create a spinal cat preparation.
-
Maintain the animal on artificial respiration.
-
Record blood pressure from a cannulated artery.
-
Induce a rise in blood pressure by compressing the spinal cord.
-
Administer a small dose of this compound either intravenously or intrathecally.
-
Repeat the spinal cord compression and record the change in blood pressure.
-
Analyze the augmentation of the pressor response following pempidine administration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathway for central vasomotor control via nAChRs, antagonized by pempidine.
Caption: Workflow for investigating supraspinal effects of pempidine.
Caption: Workflow for intracerebroventricular administration of pempidine.
Caption: Workflow for investigating spinal effects of pempidine.
References
Long-Term In Vivo Effects of Pempidine Hydrochloride Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, comprehensive studies on the long-term in vivo effects of pempidine (B1200693) hydrochloride are scarce in publicly available literature. The following application notes and protocols are compiled based on the known pharmacological action of pempidine as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist and a ganglion-blocking agent. Data from related compounds, such as mecamylamine (B1216088) and hexamethonium, have been used to infer potential long-term effects and to construct the experimental protocols. These notes should be considered a guide for designing future long-term in vivo studies of pempidine hydrochloride.
Introduction
Pempidine is a nicotinic antagonist that acts as a ganglion-blocking agent, historically used in the management of hypertension.[1] Its primary mechanism of action is the non-competitive blockade of nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems.[2] While its acute effects on blood pressure are well-documented, there is a significant gap in the understanding of the physiological and potential pathological consequences of its chronic administration.
These application notes provide a framework for investigating the long-term in vivo effects of this compound, with a focus on cardiovascular and neurological systems, which are anticipated to be most affected by chronic nAChR blockade.
Potential Long-Term Effects and Areas of Investigation
Based on the mechanism of action of pempidine and data from other nAChR antagonists, long-term administration may lead to a range of effects that warrant investigation:
-
Cardiovascular System: Chronic blockade of autonomic ganglia can lead to adaptive changes in cardiovascular regulation. This may include alterations in baseline blood pressure and heart rate, changes in cardiovascular reflexes, and potential morphological changes in the heart and blood vessels.
-
Nervous System: As a centrally-acting nAChR antagonist, pempidine may induce long-term changes in the central nervous system.[3] Chronic blockade of nAChRs is known to affect cognitive functions, mood, and locomotor activity.[4][5] There is also the potential for neuroadaptive changes, such as receptor upregulation.[6]
-
Other Systems: The widespread distribution of nAChRs suggests that long-term blockade could have effects on other systems, including the gastrointestinal and endocrine systems.
Data Presentation: Summarized Quantitative Data (Hypothetical)
The following tables present hypothetical quantitative data that could be generated from long-term in vivo studies of this compound in a rodent model (e.g., Sprague-Dawley rats). These are intended to serve as examples for data presentation and are not based on actual experimental results for pempidine.
Table 1: Cardiovascular Parameters Following 12 Weeks of this compound Administration
| Parameter | Control Group (Vehicle) | Pempidine HCl (10 mg/kg/day) | Pempidine HCl (30 mg/kg/day) | p-value |
| Systolic Blood Pressure (mmHg) | 125 ± 8 | 110 ± 10 | 102 ± 9 | <0.05 |
| Diastolic Blood Pressure (mmHg) | 85 ± 6 | 75 ± 7 | 68 ± 8 | <0.05 |
| Mean Arterial Pressure (mmHg) | 98 ± 7 | 87 ± 8 | 79 ± 8 | <0.05 |
| Heart Rate (beats/min) | 350 ± 25 | 320 ± 30 | 290 ± 28 | <0.05 |
| Heart Rate Variability (SDNN, ms) | 15 ± 3 | 12 ± 4 | 9 ± 3 | <0.05 |
| Left Ventricular Mass (g) | 0.85 ± 0.05 | 0.82 ± 0.06 | 0.80 ± 0.07 | >0.05 |
Data are presented as mean ± standard deviation.
Table 2: Neurological and Behavioral Outcomes Following 12 Weeks of this compound Administration
| Parameter | Control Group (Vehicle) | Pempidine HCl (10 mg/kg/day) | Pempidine HCl (30 mg/kg/day) | p-value |
| Spontaneous Locomotor Activity (beam breaks/hr) | 3500 ± 500 | 3000 ± 450 | 2500 ± 400 | <0.05 |
| Morris Water Maze (Escape Latency, sec) | 25 ± 5 | 35 ± 7 | 45 ± 8 | <0.01 |
| Elevated Plus Maze (% time in open arms) | 40 ± 8 | 30 ± 7 | 25 ± 6 | <0.05 |
| Striatal Dopamine (ng/mg tissue) | 15 ± 2 | 13 ± 3 | 11 ± 2.5 | <0.05 |
| Hippocampal α4β2 nAChR Density (fmol/mg protein) | 150 ± 20 | 200 ± 25 | 250 ± 30 | <0.01 |
Data are presented as mean ± standard deviation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the long-term in vivo effects of this compound.
Chronic Drug Administration Protocol
Objective: To administer this compound to rodents for an extended period to observe long-term effects.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or distilled water)
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice, 8-10 weeks old)
-
Oral gavage needles or osmotic minipumps
-
Animal balance
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to control (vehicle) and experimental (this compound) groups. A minimum of two doses of pempidine should be used to assess dose-dependency.
-
Drug Preparation: Prepare fresh solutions of this compound in the chosen vehicle daily.
-
Administration Route (select one):
-
Oral Gavage: Administer the drug solution or vehicle directly into the stomach using a gavage needle. This should be performed once daily at the same time each day.
-
Osmotic Minipumps: For continuous administration, surgically implant osmotic minipumps subcutaneously. The pumps should be filled with the appropriate concentration of this compound to deliver the desired daily dose.
-
-
Duration: The administration period should be a minimum of 4 weeks, with 8-12 weeks being preferable for observing significant long-term changes.
-
Monitoring: Monitor animals daily for any signs of toxicity, including changes in weight, food and water intake, and general behavior.
Cardiovascular Function Assessment Protocol
Objective: To evaluate the long-term effects of this compound on cardiovascular parameters.
Materials:
-
Telemetry system for blood pressure and ECG monitoring
-
Echocardiography system with a rodent probe
-
Anesthetics (e.g., isoflurane)
Procedure:
-
Telemetry Implantation: For continuous monitoring of blood pressure, heart rate, and ECG, surgically implant telemetry transmitters in a subset of animals from each group at least one week before the start of drug administration.
-
Baseline Measurements: Record baseline cardiovascular parameters for at least 24 hours before the first dose.
-
Chronic Monitoring: Record data continuously or at regular intervals (e.g., weekly) throughout the 12-week administration period.
-
Echocardiography: At the end of the study, perform echocardiography on anesthetized animals to assess cardiac structure and function, including left ventricular dimensions, wall thickness, and ejection fraction.
-
Data Analysis: Analyze telemetry data for changes in systolic, diastolic, and mean arterial pressure, as well as heart rate and heart rate variability. Analyze echocardiography data for structural and functional changes.
Neurological and Behavioral Assessment Protocol
Objective: To assess the long-term effects of this compound on cognitive function, anxiety, and locomotor activity.
Materials:
-
Morris water maze
-
Elevated plus maze
-
Open field arena
-
Video tracking software
Procedure:
-
Behavioral Testing Battery: Conduct a battery of behavioral tests during the final two weeks of the drug administration period.
-
Morris Water Maze (Spatial Learning and Memory):
-
Train animals to find a hidden platform in a circular pool of water over several days.
-
Measure the escape latency and path length to assess learning.
-
Conduct a probe trial with the platform removed to assess memory retention.
-
-
Elevated Plus Maze (Anxiety-like Behavior):
-
Place the animal in the center of a plus-shaped maze with two open and two closed arms.
-
Record the time spent in the open arms as an indicator of anxiety levels.
-
-
Open Field Test (Locomotor Activity and Anxiety):
-
Place the animal in the center of a large, open arena.
-
Track the animal's movement for a set period, measuring total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Data Analysis: Analyze the data from each behavioral test to identify any significant differences between the control and pempidine-treated groups.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Nicotinic Acetylcholine Receptor Blockade
Caption: Mechanism of this compound action on nAChRs.
Experimental Workflow for Long-Term In Vivo Study
Caption: Workflow for a long-term in vivo study of pempidine.
Logical Relationship of Chronic nAChR Blockade Effects
Caption: Potential long-term consequences of pempidine administration.
Conclusion
The long-term in vivo effects of this compound represent a significant knowledge gap. The protocols and conceptual frameworks provided here offer a starting point for researchers to systematically investigate the chronic impact of this nAChR antagonist. Such studies are crucial for a comprehensive understanding of its safety profile and for exploring potential new therapeutic applications of modulating nicotinic cholinergic systems. It is imperative that future research in this area is conducted with rigorous experimental design and a multi-systemic approach to fully elucidate the consequences of long-term pempidine administration.
References
- 1. Animal Models of Nicotine Exposure: Relevance to Second-Hand Smoking, Electronic Cigarette Use, and Compulsive Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [A skilled reaching test for evaluating long-term neurological deficits after focal cerebral ischemia in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mecamylamine: new therapeutic uses and toxicity/risk profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic Receptor Antagonists in Rats - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Behavioral effects of nicotinic antagonist mecamylamine in a rat model of depression: prefrontal cortex level of BDNF protein and monoaminergic neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.uky.edu [scholars.uky.edu]
Pempidine Hydrochloride: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pempidine (B1200693), available as pempidine hydrochloride, is a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist. Historically utilized as a ganglionic blocker for the treatment of hypertension, its use in the clinical setting has been largely superseded by more specific antihypertensive agents. However, pempidine remains a valuable pharmacological tool in neuroscience research. Its ability to antagonize nAChRs allows for the investigation of the roles of these receptors in various physiological and pathological processes within the central and peripheral nervous systems.
These application notes provide an overview of the use of this compound as a research tool, including its mechanism of action, and protocols for its use in key neuroscience experimental paradigms.
Mechanism of Action
Pempidine is a non-competitive antagonist of neuronal nAChRs. Its primary mechanism of action is the blockade of the ion channel pore of the nAChR, thereby preventing the influx of cations (primarily Na⁺ and Ca²⁺) that is normally induced by the binding of acetylcholine or other nicotinic agonists. This blockade inhibits neuronal depolarization and subsequent downstream signaling events. While it is known to act as a ganglionic blocker, affecting neurotransmission in the autonomic nervous system, its ability to cross the blood-brain barrier allows for the investigation of its effects on central nAChRs.
Data Presentation
Quantitative data on the binding affinity (Ki) and functional inhibition (IC50) of this compound at specific nAChR subtypes are not extensively reported in publicly available literature. The following table summarizes the available data on the pharmacological effects of pempidine. Researchers are encouraged to determine these values empirically for their specific experimental system.
| Parameter | Species | Assay | Effect | Notes |
| Nicotine (B1678760) ED50 Shift (Depression of Spontaneous Activity) | Mouse | Behavioral Assay | A 3 mg/kg dose of pempidine increased the ED50 of nicotine by 4.7-fold. | Suggests competitive antagonism in this behavioral paradigm.[1] |
| Nicotine ED50 Shift (Antinociception) | Mouse | Behavioral Assay | Doses of pempidine increased the ED50 of nicotine by 13.7-fold but also decreased the maximum effect. | Suggests a non-competitive component to its antagonism in this context.[1] |
Signaling Pathways
This compound, by antagonizing nAChRs, can modulate a variety of downstream signaling pathways. The following diagrams illustrate the general signaling cascades initiated by the activation of two major nAChR subtypes, α7 and α4β2, which can be inhibited by pempidine.
Experimental Protocols
The following protocols provide a general framework for using this compound in common neuroscience research applications. It is crucial to optimize these protocols for the specific experimental conditions, including the cell type or animal model, the specific nAChR subtype being investigated, and the research question.
In Vitro Electrophysiology: Patch-Clamp Recordings
This protocol describes the use of this compound to antagonize nAChR-mediated currents in cultured cells expressing specific nAChR subtypes.
Materials:
-
Cell line expressing the nAChR subtype of interest (e.g., HEK293, SH-SY5Y)
-
Cell culture medium and supplements
-
Patch-clamp rig with amplifier, data acquisition system, and perfusion system
-
Borosilicate glass capillaries for pipette fabrication
-
Internal and external recording solutions
-
This compound
-
nAChR agonist (e.g., acetylcholine, nicotine)
Solution Preparation:
-
External Solution (example): 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4 with NaOH.
-
Internal Solution (example): 140 mM KCl, 2 mM MgCl₂, 1.1 mM EGTA, 10 mM HEPES, 2 mM Na₂-ATP, 0.2 mM Na-GTP, pH 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in sterile water or the external recording solution. Store at -20°C. Further dilutions to working concentrations should be made fresh daily in the external solution.
Experimental Workflow:
Procedure:
-
Cell Preparation: Plate cells expressing the nAChR of interest onto glass coverslips 24-48 hours before the experiment.
-
Recording Setup: Place a coverslip in the recording chamber and perfuse with the external solution.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Obtain a gigaohm seal on a selected cell and establish the whole-cell patch-clamp configuration.
-
Baseline Recordings: Apply the nAChR agonist at a concentration that elicits a submaximal, reproducible current (e.g., EC₅₀). Record several stable baseline responses.
-
Pempidine Application: Perfuse the cell with the external solution containing the desired concentration of this compound for a predetermined incubation period (e.g., 2-5 minutes).
-
Antagonism Measurement: Co-apply the agonist and this compound and record the resulting current. The degree of inhibition can be quantified.
-
Dose-Response: Repeat steps 6 and 7 with a range of this compound concentrations to generate a dose-response curve and determine the IC50 value.
-
Washout: Perfuse the cell with the external solution without pempidine to assess the reversibility of the antagonism.
In Vivo Microdialysis: Measurement of Neurotransmitter Release
This protocol outlines a method for using in vivo microdialysis to investigate the effect of this compound on neurotransmitter levels (e.g., dopamine, acetylcholine) in a specific brain region of an anesthetized or freely moving animal.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Syringe pump
-
Fraction collector
-
Animal model (e.g., rat, mouse)
-
Anesthetics
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection)
Solution Preparation:
-
aCSF (example): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 0.25 mM ascorbic acid (to prevent oxidation of monoamines), pH 7.4. Filter and degas before use.
-
This compound Infusion Solution: Dissolve this compound in aCSF to the desired concentration for reverse dialysis. For systemic administration, dissolve in sterile saline.[2]
Experimental Workflow:
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest.
-
Recovery: Allow the animal to recover from surgery for a period of 24-48 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours.
-
Baseline Sample Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of the neurotransmitter of interest.
-
Pempidine Administration:
-
Systemic Administration: Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Reverse Dialysis: Switch the perfusion medium to aCSF containing this compound.
-
-
Post-Administration Sample Collection: Continue to collect dialysate samples at regular intervals to monitor changes in neurotransmitter levels.
-
Sample Analysis: Analyze the collected dialysate samples using a suitable analytical technique (e.g., HPLC-ECD) to quantify the concentration of the neurotransmitter.
Behavioral Pharmacology: Locomotor Activity
This protocol provides a general method for assessing the effect of this compound on spontaneous locomotor activity in rodents.
Materials:
-
Animal model (e.g., mouse)
-
Locomotor activity chambers equipped with infrared beams
-
This compound
-
Vehicle (e.g., sterile saline)
Solution Preparation:
-
This compound Injection Solution: Dissolve this compound in sterile saline to the desired concentrations. The volume of injection should be consistent across all animals (e.g., 10 mL/kg).[2]
Experimental Workflow:
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place each animal in a locomotor activity chamber for a habituation period (e.g., 30-60 minutes) to allow exploration to subside.
-
Administration: Remove the animals from the chambers and administer this compound or vehicle via the desired route (e.g., i.p.).
-
Recording: Immediately after injection, return the animals to the locomotor activity chambers and begin recording locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-120 minutes).
-
Data Analysis: Analyze the locomotor activity data, typically in time bins (e.g., 5-minute intervals), to assess the time course and overall effect of this compound on activity levels.
Conclusion
This compound is a versatile pharmacological tool for the study of nicotinic acetylcholine receptors in neuroscience. By blocking these receptors, researchers can elucidate their roles in a wide array of neuronal processes. The protocols provided here offer a starting point for the use of pempidine in electrophysiological, neurochemical, and behavioral studies. Due to the limited availability of specific binding and functional data, it is imperative that researchers carefully characterize the effects of pempidine in their specific experimental systems.
References
Application Notes and Protocols for the Analysis of Pempidine Hydrochloride in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of pempidine (B1200693) hydrochloride in biological matrices, such as plasma and urine. The protocols are designed for use with modern analytical instrumentation and are intended to offer robust and reliable methods for pharmacokinetic studies, toxicological screenings, and other research applications.
Data Presentation: Quantitative Method Performance
The following table summarizes the expected quantitative performance of the analytical methods described in this document. The data is derived from validated methods for structurally similar quaternary ammonium (B1175870) compounds and represents typical performance characteristics that can be expected upon validation of the pempidine hydrochloride assays.
| Parameter | LC-MS/MS Method | GC-MS Method |
| Matrix | Human Plasma, Human Urine | Human Plasma, Human Urine |
| Linearity Range | 0.1 - 100 ng/mL | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 10 ng/mL |
| Recovery | > 85% | > 80% |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
Experimental Protocols
Two primary methods are presented for the determination of this compound in biological samples: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, and a robust Gas Chromatography-Mass Spectrometry (GC-MS) method.
Method 1: LC-MS/MS Analysis of Pempidine in Human Plasma and Urine
This method is recommended for the sensitive and selective quantification of pempidine in biological fluids.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
Allow frozen plasma or urine samples to thaw at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Centrifuge plasma samples at 4000 rpm for 10 minutes to pellet any precipitated proteins.
-
Take a 500 µL aliquot of the plasma supernatant or urine.
-
Add 50 µL of an internal standard solution (e.g., a stable isotope-labeled pempidine or a structurally similar quaternary amine at a concentration of 100 ng/mL).
-
Add 500 µL of a suitable buffer (e.g., 100 mM ammonium acetate (B1210297), pH 6) and vortex.
-
-
Solid-Phase Extraction:
-
Condition a weak cation exchange (WCX) SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering substances.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elute the analyte with 1 mL of a solution of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| MS/MS Transitions | Pempidine: Precursor m/z 156.2 -> Product m/z 140.2 (loss of methyl), Product m/z 98.1 (piperidine ring fragment) |
| Internal Standard: To be determined based on the selected standard. |
Method 2: GC-MS Analysis of Pempidine in Human Plasma and Urine
This method provides a robust alternative for the analysis of pempidine, utilizing in-port pyrolysis to handle the non-volatile nature of the quaternary amine.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Pre-treatment:
-
Follow the same initial steps for thawing and homogenization as in the LC-MS/MS method.
-
Take a 1 mL aliquot of plasma or urine.
-
Add 100 µL of the internal standard solution (e.g., a suitable tertiary amine of similar volatility).
-
Add 200 µL of 1 M sodium hydroxide (B78521) to basify the sample (pH > 11).
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of a suitable organic solvent (e.g., a mixture of isopropanol (B130326) and dichloromethane, 10:90 v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for injection.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph with a split/splitless injector.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 300°C (to induce pyrolysis) |
| Oven Program | Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Splitless |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| Scan Range | m/z 40-300 |
| Characteristic Ions | m/z 155 (Molecular Ion), 140 (M-15, loss of methyl), 98, 84, 70, 57 |
Visualizations
Caption: Workflow for LC-MS/MS analysis of pempidine.
Caption: Workflow for GC-MS analysis of pempidine.
Troubleshooting & Optimization
Pempidine Hydrochloride Stability in Physiological Saline: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of pempidine (B1200693) hydrochloride when prepared in physiological saline (0.9% sodium chloride). The following information is presented in a question-and-answer format to address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of pempidine hydrochloride in physiological saline?
A1: The stability of this compound in an aqueous solution like physiological saline can be influenced by several factors. The most critical are pH, temperature, and exposure to light. Oxidative degradation is also a potential pathway to consider. It is crucial to control these variables during your experiments to ensure reproducible results.
Q2: How long can I expect a this compound solution in physiological saline to be stable?
A2: Currently, there is a lack of specific published data on the long-term stability of this compound in physiological saline. As a tertiary amine, pempidine may be susceptible to degradation over time.[1] Therefore, it is strongly recommended to use freshly prepared solutions for your experiments. If storage is necessary, it should be for a minimal duration at a controlled, low temperature and protected from light. A stability study is required to establish a reliable shelf-life for your specific concentration and storage conditions.
Q3: Are there any visible signs of this compound degradation in saline?
A3: Degradation of a drug solution may not always be visible. However, you should always visually inspect your solutions for any signs of physical instability, such as a change in color, the appearance of cloudiness, or the formation of precipitate.[2][3] The absence of these signs does not guarantee chemical stability. Analytical methods are necessary for confirmation.
Q4: What analytical method is most suitable for assessing the stability of this compound?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for determining the concentration of this compound and detecting any potential degradation products.[2][3][4] Such a method should be capable of separating the intact drug from any degradants, ensuring an accurate assessment of stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of pharmacological activity. | Degradation of this compound in the saline solution. | Prepare fresh solutions immediately before each experiment. If pre-prepared solutions must be used, perform a stability study to determine an appropriate shelf-life under your specific storage conditions. |
| Solution appears discolored or contains particulate matter. | Physical or chemical instability. This could be due to degradation, contamination, or interaction with the container. | Discard the solution immediately. Do not use any solution that shows visual signs of instability. Prepare a fresh solution, ensuring high-purity saline and clean preparation vessels. |
| Difficulty in replicating results between experiments. | Inconsistent solution stability due to variations in preparation or storage. | Standardize your solution preparation protocol. Control key parameters such as the source and purity of this compound and saline, the final pH of the solution, and the storage temperature and light exposure. |
Experimental Protocols
Protocol 1: Short-Term Stability Assessment of this compound in Physiological Saline
This protocol outlines a basic study to determine the short-term stability of this compound in physiological saline at different temperatures.
1. Materials:
- This compound
- Physiological saline (0.9% NaCl, sterile)
- Volumetric flasks and pipettes
- pH meter
- HPLC system with a suitable column (e.g., C18)
- Incubators or water baths set at 4°C, 25°C (room temperature), and 40°C.
- Light-protective containers (e.g., amber vials)
2. Procedure:
- Prepare a stock solution of this compound in physiological saline at the desired concentration.
- Measure and record the initial pH of the solution.
- Aliquot the solution into several light-protective containers.
- Store the containers at the different temperatures (4°C, 25°C, and 40°C).
- At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw a sample from each temperature condition.
- Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound.
- Visually inspect each sample for any changes in color or for the presence of precipitate.
- Record the pH of the solutions at each time point.
9. Data Analysis:
- Calculate the percentage of the initial this compound concentration remaining at each time point for each temperature.
- A common threshold for stability is the retention of at least 90-95% of the initial concentration.
Protocol 2: Forced Degradation Study
This protocol is designed to identify potential degradation products and pathways for this compound.
1. Materials:
- This compound solution in physiological saline
- Hydrochloric acid (HCl)
- Sodium hydroxide (B78521) (NaOH)
- Hydrogen peroxide (H₂O₂)
- UV lamp and a temperature-controlled chamber
2. Procedure:
- Acid Hydrolysis: Add HCl to the this compound solution to adjust the pH to approximately 1-2. Heat the solution (e.g., at 60°C) for a set period (e.g., 2 hours).
- Base Hydrolysis: Add NaOH to the this compound solution to adjust the pH to approximately 12-13. Heat the solution under the same conditions as the acid hydrolysis.
- Oxidation: Add a solution of H₂O₂ (e.g., 3%) to the this compound solution. Keep the mixture at room temperature for a set period.
- Thermal Degradation: Store a sample of the this compound solution at an elevated temperature (e.g., 70°C) for an extended period (e.g., 24-48 hours).
- Photodegradation: Expose a sample of the this compound solution to a controlled source of UV light.
- After the designated exposure times, analyze all samples using a stability-indicating HPLC method, ideally with a photodiode array (PDA) detector or mass spectrometry (MS) to characterize any degradation products.
Visualizations
Caption: Workflow for Short-Term Stability Assessment.
Caption: Forced Degradation Study Logical Flow.
References
Technical Support Center: Optimizing Pempidine Hydrochloride for In Vitro Assays
Welcome to the technical support center for pempidine (B1200693) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of pempidine hydrochloride for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a ganglion-blocking agent that acts as a nicotinic antagonist.[1][2][3] Its primary mechanism of action is the blockade of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological processes.[4] By blocking these receptors, pempidine inhibits the signaling of acetylcholine and other nicotinic agonists.
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
A2: Based on in situ binding studies on rat brain slices, a concentration range of 1 µM to 100 µM has been used.[5] However, the optimal concentration is highly dependent on the cell type, the specific nAChR subtypes expressed, and the assay being performed. It is crucial to determine the optimal concentration for your specific experimental system empirically. A good starting point for a dose-response experiment would be a logarithmic dilution series centered around this range (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).
Q3: How should I prepare a stock solution of this compound?
A3: this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[6] For in vivo studies, a stock solution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been described for achieving a concentration of at least 2.5 mg/mL.[4] When preparing your working concentrations for cell culture, ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]
Q4: How can I determine the optimal, non-toxic concentration of this compound for my cell line?
A4: To determine the optimal, non-toxic concentration, a cell viability assay is recommended. This will help you establish a concentration range where the compound is not causing significant cell death, allowing you to study its specific antagonistic effects. A common method is the MTT assay.[7][8]
Q5: I am observing high variability in my results. What could be the cause?
A5: High variability in in vitro assays can stem from several factors, including inconsistent cell seeding, edge effects in multi-well plates, or issues with the compound itself, such as precipitation.[9] Ensure your cell suspension is homogenous before and during plating, and consider not using the outer wells of your plates for treatment conditions. Always visually inspect your diluted this compound solutions for any signs of precipitation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in Culture Medium | The compound may have limited solubility in aqueous solutions. | - Prepare a higher concentration stock solution in DMSO and perform serial dilutions in the culture medium. - Ensure the final DMSO concentration remains below cytotoxic levels (e.g., < 0.5%).[6] - Gently warm the culture medium to 37°C before adding the compound. - Visually inspect the medium for any precipitate after adding the compound. |
| No Observable Effect of this compound | - The concentration used may be too low. - The cells may not express the target nicotinic acetylcholine receptors. - The compound may have degraded. | - Perform a dose-response experiment with a wider range of concentrations. - Confirm the expression of nAChRs in your cell line using techniques like RT-PCR, Western blot, or immunofluorescence. - Prepare fresh stock solutions and dilutions for each experiment. |
| High Background or Low Signal-to-Noise Ratio in Functional Assays | This can be an issue in assays measuring receptor activity. | - Optimize the concentration of the agonist used to stimulate the nAChRs. - Ensure that the assay buffer conditions (e.g., pH, ion concentrations) are optimal for receptor function. - Check for autofluorescence or other interference from this compound at the wavelengths used in your assay. |
| Increased Cell Death in a Non-Dose-Dependent Manner | - Contamination of the cell culture. - Issues with the quality of the this compound. | - Regularly check your cell cultures for signs of contamination (e.g., bacteria, fungi, mycoplasma).[9][10] - Use this compound from a reputable supplier and ensure it is stored correctly. |
Data Presentation
Currently, there is a limited amount of publicly available in vitro quantitative data for this compound. The following table summarizes the available information. Researchers are encouraged to generate their own dose-response curves for their specific systems.
| Parameter | Value | System | Reference |
| In Situ Binding Concentration | 1, 10, and 100 µM | Rat brain slices | [5] |
| In Vivo Antagonism of Nicotine (B1678760) | 3 mg/kg increased nicotine's ED50 4.7-fold | Mice (depression of spontaneous activity) | [11] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol is a standard method to assess the effect of this compound on cell viability.[7][8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Functional Antagonism Assay
This protocol can be used to assess the ability of this compound to antagonize the effects of a nicotinic agonist (e.g., nicotine) on a specific cellular response (e.g., calcium influx, gene expression).
Materials:
-
Cells expressing the nAChR of interest
-
This compound
-
Nicotinic agonist (e.g., nicotine)
-
Assay-specific reagents (e.g., calcium indicators, lysis buffers)
-
Appropriate instrumentation (e.g., fluorescence plate reader, qPCR machine)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 96-well plate).
-
Pre-treatment with this compound: Treat the cells with various concentrations of this compound for a predetermined incubation time. Include a vehicle control.
-
Agonist Stimulation: Add a known concentration of a nicotinic agonist (e.g., the EC50 concentration of nicotine for the receptor of interest) to the wells.
-
Measurement of Response: Measure the cellular response using an appropriate assay.
-
Data Analysis: Compare the response in the presence and absence of this compound to determine its antagonistic potency. Calculate the IC50 value for the inhibition of the agonist-induced response.
Visualizations
Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: Simplified signaling pathway of the nicotinic acetylcholine receptor and the inhibitory action of pempidine.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound for in vitro assays.
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting common issues in this compound experiments.
References
- 1. Pempidine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. "Evaluation of the Antagonism of Nicotine by Mecamylamine and Pempidine" by Thomas Jeffrey Martin [scholarscompass.vcu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 8. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 10. corning.com [corning.com]
- 11. Pharmacological evaluation of the antagonism of nicotine's central effects by mecamylamine and pempidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Pempidine Hydrochloride Solubility: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with pempidine (B1200693) hydrochloride.
Troubleshooting Guide & FAQs
This section addresses common questions and challenges that may arise during the experimental use of pempidine hydrochloride, focusing on achieving and maintaining its solubility.
Q1: My this compound is not dissolving in aqueous solutions. What are the initial troubleshooting steps?
A1: If you are experiencing difficulty dissolving this compound, consider the following:
-
pH of the Solution: Pempidine is a weak base with a pKa of 11.25.[1] As a hydrochloride salt, its solubility is significantly influenced by pH. In acidic conditions, the equilibrium will favor the more soluble protonated form. Ensure your aqueous solution has a sufficiently acidic pH. If you are using plain water, the pH may not be optimal. Consider using a buffer with a pH well below the pKa.
-
Purity of the Compound: Impurities can affect the solubility of a compound. Verify the purity of your this compound.
-
Gentle Heating: Applying gentle heat (e.g., 37°C) can help increase the rate of dissolution.[2] However, be cautious as excessive heat could potentially degrade the compound.
-
Sonication: Utilizing a sonicator bath can aid in breaking up aggregates and enhance dissolution.[3]
Q2: I've prepared a stock solution of this compound in an organic solvent and it precipitates when I dilute it into my aqueous buffer. What is happening and how can I prevent this?
A2: This is a common issue known as "crashing out" and occurs due to a drastic change in solvent polarity. This compound, while soluble in some organic solvents, may be less soluble in the final aqueous buffer, especially if the buffer's pH is not optimal.
To prevent precipitation upon dilution:
-
Use a Co-solvent System: Instead of a single organic solvent, consider preparing your stock solution in a mixture of a water-miscible organic solvent and your aqueous buffer.
-
Slow Addition and Vigorous Mixing: Add the organic stock solution to the aqueous buffer slowly and drop-wise while vigorously stirring or vortexing the buffer.[3] This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Step-wise Dilution: Perform a serial dilution by first diluting the stock into a smaller volume of buffer before adding it to the final, larger volume.[3]
Q3: What are the recommended solvents for preparing a stock solution of this compound?
Q4: How does temperature affect the stability of this compound solutions?
A4: The stability of hydrochloride salt solutions can be temperature-dependent.[2] For long-term storage, it is generally recommended to store solutions at low temperatures (e.g., 2-8°C) and protected from light to minimize degradation.[5][6] For pempidine stock solutions in DMSO, storage at -20°C for up to one month or -80°C for up to six months is recommended.[4] It is always best practice to prepare fresh solutions for experiments whenever possible.[2]
Quantitative Solubility Data
Specific quantitative solubility data for this compound is limited in publicly available literature. However, data for the free base (pempidine) and related hydrochloride compounds can provide some guidance.
| Compound/Salt | Solvent | Temperature | Solubility | Observations |
| Pempidine (free base) | DMSO | Room Temperature | 100 mg/mL (644.00 mM) | Requires sonication.[4] |
| Pempidine (formulation) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Room Temperature | ≥ 2.5 mg/mL (16.10 mM) | Clear solution.[4] |
| Meperidine Hydrochloride | Water | Room Temperature | 55 mg/mL | -[7] |
| Meperidine Hydrochloride | Ethanol | Room Temperature | 6 mg/mL | -[7] |
| Phencyclidine Hydrochloride | Water | Room Temperature | 11.2 mg/mL | -[8] |
| Phencyclidine Hydrochloride | 0.1N HCl | Room Temperature | 18.4 mg/mL | -[8] |
| Phencyclidine Hydrochloride | Methanol | Room Temperature | 30 mg/mL | -[8] |
| Clonidine (B47849) Hydrochloride | Ethanol | Room Temperature | ~2 mg/mL | -[9] |
| Clonidine Hydrochloride | DMSO | Room Temperature | ~3 mg/mL | -[9] |
| Clonidine Hydrochloride | PBS (pH 7.2) | Room Temperature | ~5 mg/mL | -[9] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound using the Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline - PBS)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringes and 0.22 µm syringe filters
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer. An excess is confirmed by the presence of undissolved solid material at the end of the experiment.
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
-
Quantification:
-
Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Prepare a standard curve with known concentrations of this compound to accurately determine the concentration of the saturated solution.
-
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for this compound solubility.
Signaling Pathway of Pempidine as a Nicotinic Antagonist
Caption: Mechanism of action of pempidine as a nicotinic antagonist.
References
- 1. Pempidine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of an extemporaneously compounded clonidine hydrochloride oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
potential off-target effects of pempidine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of pempidine (B1200693) hydrochloride. The information is intended for researchers, scientists, and drug development professionals to anticipate and mitigate potential experimental confounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of pempidine?
Pempidine is a nicotinic antagonist, historically used as a ganglionic blocker for the treatment of hypertension.[1][2] Its primary mechanism is the blockade of nicotinic acetylcholine (B1216132) receptors (nAChRs) in autonomic ganglia, thereby inhibiting neurotransmission in both the sympathetic and parasympathetic nervous systems.[3][4]
Q2: What are the known or potential off-target effects of pempidine?
-
Subtype Selectivity within nAChRs: Pempidine is a ganglionic blocker, suggesting it targets nAChR subtypes present in ganglia (e.g., α3β4). Its activity on other nAChR subtypes, such as those in the central nervous system (e.g., α4β2, α7) or at the neuromuscular junction, is less characterized and could be a source of off-target effects.
-
Neuromuscular Blockade: At high doses, pempidine can cause neuromuscular paralysis, indicating some activity at nAChRs at the neuromuscular junction, though it is significantly less potent at this site compared to ganglia.[3][4]
-
Central Nervous System (CNS) Effects: Near-toxic doses of pempidine have been reported to cause tremors, suggesting it can cross the blood-brain barrier and interact with CNS targets.[4]
-
Muscarinic Acetylcholine Receptors (mAChRs): Given the structural similarities among cholinergic receptors, there is a potential for cross-reactivity with muscarinic receptors. However, specific binding data for pempidine at mAChR subtypes is not available.
Q3: Why is there a lack of quantitative data on pempidine's off-target effects?
Pempidine was developed before the advent of modern high-throughput screening and comprehensive off-target profiling that are now standard in drug discovery.[5][6] Consequently, its selectivity has not been characterized to the same extent as contemporary drugs.
Troubleshooting Guide
Issue: I am observing unexpected or inconsistent results in my experiment when using pempidine.
This could be due to pempidine interacting with unintended targets in your experimental system. Here’s how to troubleshoot:
Step 1: Review the known pharmacology of pempidine.
-
Primary Target: Ganglionic nAChRs.
-
Potential Off-Targets: Other nAChR subtypes, neuromuscular nAChRs, CNS receptors.
Step 2: Consider the experimental context.
-
In Vivo Studies: Are the unexpected effects consistent with ganglionic blockade (e.g., hypotension, reduced heart rate)? Or do they suggest CNS effects (e.g., behavioral changes)?
-
In Vitro Studies: Does your cell line or tissue preparation express multiple nAChR subtypes? Could pempidine be acting on a subtype you hadn't considered?
Step 3: Perform control experiments to identify off-target effects.
-
Use a structurally unrelated antagonist: Compare the effects of pempidine with another ganglionic blocker that has a different chemical structure. If the unexpected effect persists with both, it is more likely to be a consequence of on-target ganglionic blockade.
-
Test for subtype selectivity: If you suspect an effect on a specific nAChR subtype (e.g., α7), use a selective antagonist for that subtype to see if it occludes the effect of pempidine.
-
Conduct a binding or functional assay: If you have the resources, perform a radioligand binding assay or a functional assay (see protocols below) to directly measure the activity of pempidine at suspected off-target receptors.
Data Presentation: Comparative Antagonist Potency
While specific off-target binding data for pempidine is scarce, the following table provides IC₅₀ values for other common nAChR antagonists. This data can be used as a reference for expected potencies and selectivities when designing experiments.
| Antagonist | nAChR Subtype | Functional Assay | IC₅₀ (µM) |
| Mecamylamine | α4β2 | Membrane Potential | 1.21 ± 0.52 |
| α3β4 | Membrane Potential | 1.91 | |
| α7 | Electrophysiology | 1.6 - 6.9 | |
| Dihydro-β-erythroidine (DHβE) | α4β2 | Membrane Potential | 0.20 ± 0.03 |
| α3β4 | Electrophysiology | 23.1 ± 10.2 | |
| Hexamethonium | α4β2 | Membrane Potential | 65.8 ± 28.8 |
Data is representative and sourced from literature.[1] Values can vary based on experimental conditions.
Mandatory Visualization
Caption: On-target vs. potential off-target pathways of pempidine.
Caption: Troubleshooting workflow for unexpected results with pempidine.
Experimental Protocols
The following are generalized protocols for assays that can be used to characterize the on- and off-target effects of pempidine hydrochloride.
Radioligand Binding Assay for nAChRs
This protocol describes a competition binding assay to determine the inhibitory constant (Ki) of pempidine at a specific nAChR subtype.
Objective: To quantify the binding affinity of pempidine for a chosen nAChR subtype by measuring its ability to displace a known radioligand.
Materials:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., CHO or SH-EP1 cells expressing α4β2 or α3β4 nAChRs).[7]
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]Epibatidine for α4β2 and α3β4 nAChRs, [³H]Cytisine for α4β2).[7][8]
-
Test Compound: this compound dissolved in assay buffer across a range of concentrations.
-
Non-specific Control: A high concentration of a non-labeled ligand to define non-specific binding (e.g., nicotine (B1678760) or epibatidine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Equipment: 96-well microplates, glass fiber filters, cell harvester, liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding (various concentrations of pempidine).
-
Reaction Mixture: To each well, add the membrane preparation, the radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific control, or pempidine. The final volume is typically 250 µL.[5]
-
Incubation: Incubate the plate for 60-120 minutes at room temperature or 30°C to allow the binding to reach equilibrium.[5][9]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[5]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of pempidine.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
FLIPR Membrane Potential Assay
This is a cell-based functional assay to measure the antagonist activity of pempidine.
Objective: To determine the potency (IC₅₀) of pempidine in blocking agonist-induced membrane depolarization in cells expressing a specific nAChR subtype.
Materials:
-
Cell Line: A cell line stably expressing the nAChR subtype of interest (e.g., SH-EP1 cells).[10]
-
Agonist: A known nAChR agonist (e.g., nicotine or acetylcholine).
-
Antagonist: this compound.
-
Dye: A membrane potential-sensitive fluorescent dye (e.g., from a FLIPR Membrane Potential Assay Kit).[1]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Equipment: 384-well black-walled, clear-bottom microplates, FLIPR (Fluorometric Imaging Plate Reader) or similar instrument.
Procedure:
-
Cell Plating: Seed the nAChR-expressing cells into 384-well plates and culture overnight to form a monolayer.[10]
-
Dye Loading: Remove the culture medium and add the membrane potential-sensitive dye diluted in assay buffer. Incubate as per the manufacturer's protocol to allow cells to take up the dye.[4]
-
Compound Addition: Place the plate in the FLIPR instrument. Add various concentrations of pempidine to the wells, followed by the addition of the agonist at a predetermined concentration that elicits a high but not maximal response (e.g., EC₈₀).
-
Data Acquisition: The instrument measures the fluorescence intensity before and after the addition of the compounds. Agonist activation of nAChRs causes cation influx, depolarizing the cell and changing the dye's fluorescence. An antagonist will inhibit this change.[1]
-
Data Analysis:
-
The antagonist effect is measured as the percent inhibition of the agonist-induced fluorescence signal.
-
Plot the percent inhibition against the log concentration of pempidine.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Pempidine - Wikipedia [en.wikipedia.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinic receptor binding: Significance and symbolism [wisdomlib.org]
- 9. benchchem.com [benchchem.com]
- 10. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pempidine Hydrochloride Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pempidine (B1200693) hydrochloride. The information focuses on potential degradation products and the analytical methods for their assessment.
Frequently Asked Questions (FAQs)
Q1: What is pempidine hydrochloride and what are its key chemical features relevant to stability?
Pempidine, chemically known as 1,2,2,6,6-pentamethylpiperidine, is a nicotinic antagonist.[1][2] Its hydrochloride salt is the common pharmaceutical form. From a stability perspective, the key structural feature is a sterically hindered, cyclic tertiary amine.[1] Tertiary amines can be susceptible to oxidation, forming N-oxides. The steric hindrance provided by the multiple methyl groups may influence its reactivity and degradation pathways. Pempidine is a weak base with a pKa of 11.25 in its protonated form.[1]
Q2: What are the likely degradation pathways for this compound under forced degradation conditions?
While specific degradation products for pempidine are not extensively documented in publicly available literature, based on its chemical structure as a tertiary amine, the following degradation pathways are plausible under forced degradation conditions:
-
Oxidation: This is a common degradation pathway for amines.[3][4] Pempidine could potentially oxidize to form pempidine N-oxide. The use of oxidizing agents like hydrogen peroxide is a standard approach in forced degradation studies to investigate this pathway.[3][4]
-
Hydrolysis: The pempidine molecule itself does not contain functional groups that are readily hydrolyzable, such as esters or amides. Therefore, significant degradation due to hydrolysis under acidic or basic conditions is less likely compared to oxidation. However, forced degradation studies should still include hydrolytic stress to confirm this.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation in some pharmaceutical compounds. Photostability testing is a crucial part of forced degradation studies as mandated by ICH guidelines.
-
Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for degradation reactions. The stability of pempidine at elevated temperatures should be evaluated.
Q3: What analytical techniques are most suitable for analyzing this compound and its potential degradation products?
A stability-indicating analytical method is required to separate and quantify the parent drug from its degradation products.[5] For a compound like pempidine, the following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for the analysis of pharmaceutical stability.[6] A reversed-phase HPLC method with UV detection would be a suitable starting point. Given that pempidine is a basic compound, a column with low silanol (B1196071) activity or the use of a mobile phase with an ion-pairing agent might be necessary to achieve good peak shape.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown degradation products. By coupling HPLC with a mass spectrometer, one can obtain the molecular weight of the degradation products, which is a critical piece of information for structure elucidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): As pempidine is a volatile compound (boiling point 187-188 °C), GC-MS could also be a viable technique for its analysis.[1]
Q4: How should a forced degradation study for this compound be designed?
A forced degradation study, also known as stress testing, is essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[3][5][7] A typical study design would involve subjecting this compound to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photodegradation: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Samples should be analyzed at various time points to track the formation of degradation products. The goal is to achieve a target degradation of 5-20%.[5]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| No degradation observed under initial stress conditions. | Pempidine is a relatively stable molecule due to steric hindrance. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor). |
| Poor peak shape (tailing) for pempidine in HPLC analysis. | Interaction of the basic amine group with residual silanols on the silica-based column. | Use a base-deactivated column, an end-capped column, or a column with a different stationary phase (e.g., polymer-based). Alternatively, add a competing base (e.g., triethylamine) to the mobile phase or use a lower pH mobile phase to ensure the amine is fully protonated. |
| Multiple small, unidentified peaks in the chromatogram after stress testing. | These could be minor degradation products, impurities from the starting material, or artifacts from the stress conditions. | Use a diode array detector (DAD) to check for peak purity. Employ LC-MS to obtain molecular weight information for each peak to aid in identification. |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Some degradation products may not be detected by the analytical method (e.g., no UV chromophore). The response factor of the degradation product is significantly different from the parent drug. | Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV. If possible, isolate and synthesize the major degradation products to determine their response factors. |
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Assay of Pempidine | % Total Degradation | No. of Degradation Products | RRT of Major Degradant |
| 0.1 M HCl (60°C, 24h) | 98.5 | 1.5 | 1 | 0.85 |
| 0.1 M NaOH (60°C, 24h) | 99.2 | 0.8 | 1 | 0.91 |
| 3% H₂O₂ (RT, 24h) | 85.3 | 14.7 | 3 | 1.15 |
| Thermal (80°C, 48h) | 97.1 | 2.9 | 2 | 0.78 |
| Photolytic | 96.5 | 3.5 | 2 | 1.22 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Heat at 60°C. Withdraw samples at 0, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Heat at 60°C. Withdraw samples at 0, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature. Withdraw samples at 0, 4, 8, and 24 hours.
-
Thermal Degradation: Place the solid drug substance in a constant temperature oven at 80°C. Withdraw samples at 0, 24, and 48 hours and prepare solutions for analysis.
-
Photodegradation: Expose the solid drug substance and a solution of the drug to a calibrated light source as per ICH Q1B guidelines. A control sample should be protected from light.
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Instrumentation: HPLC with a UV or DAD detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This is a starting method and may require optimization for specific applications.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: A hypothetical degradation pathway for pempidine.
References
Technical Support Center: HPLC Purity Testing of Pempidine Hydrochloride
This guide provides technical support for the High-Performance Liquid Chromatography (HPLC) method used for purity testing of pempidine (B1200693) hydrochloride. It includes a recommended experimental protocol, frequently asked questions (FAQs), and troubleshooting advice to address common issues encountered during analysis.
Experimental Protocol: HPLC Purity of Pempidine Hydrochloride
This section details the recommended starting method for the analysis of this compound purity. As pempidine is a basic compound, this reversed-phase HPLC method is designed to minimize peak tailing and achieve optimal separation from potential impurities.[1][2][3]
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a target concentration of 0.5 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.[4]
2. HPLC Instrumentation and Conditions:
-
Use a standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 250 x 4.6 mm, 5 µm particle size (Modern, end-capped, Type B silica (B1680970) recommended) |
| Mobile Phase | Acetonitrile (B52724) : 25 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 20 minutes |
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during the HPLC analysis of this compound.
Question 1: Why is my pempidine peak showing significant tailing?
Answer: Peak tailing is a common issue when analyzing basic compounds like pempidine.[5][6] It is primarily caused by secondary interactions between the basic amine groups of the analyte and acidic residual silanol (B1196071) groups on the silica surface of the HPLC column.[2][3]
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase pH is low (around 2.5-3.0).[3] A low pH neutralizes the silanol groups, minimizing the unwanted ionic interactions that cause tailing.[1]
-
Competing Base: If tailing persists, consider adding a competing base, such as 5-10 mM triethylamine (B128534) (TEA), to the mobile phase.[1] The TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.[1] Note that this may shorten column lifetime.[1]
-
Column Type: Older, Type A silica columns have more active silanol sites. Using a modern, high-purity, end-capped C18 column (Type B silica) is highly recommended for improved peak shape with basic compounds.[1]
-
Column Contamination: Contamination can also lead to active sites. If the column is old or has been used with diverse samples, consider flushing it or replacing it. A guard column can also help protect the analytical column from contamination.[7]
Question 2: I'm observing a drifting baseline in my chromatogram. What could be the cause?
Answer: A drifting baseline can be caused by several factors, including issues with the mobile phase, detector, or column equilibration.
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. An insufficient equilibration time can lead to a slowly changing baseline.[8]
-
Mobile Phase Preparation: Impurities in the mobile phase solvents or buffers can cause baseline drift, especially during gradient elution.[9] Use high-purity HPLC-grade solvents and freshly prepared buffers. Ensure the mobile phase components are fully miscible and properly degassed.
-
Detector Lamp: The detector lamp may be nearing the end of its life, causing a decrease in energy and a drifting baseline. Check the lamp's energy output.[8]
-
Temperature Fluctuation: Ensure the column oven is maintaining a stable temperature. Fluctuations in temperature can cause the baseline to drift.[8]
Question 3: My retention times are inconsistent between injections. How can I fix this?
Answer: Fluctuating retention times can compromise the reliability of your results. The issue often lies with the pump, mobile phase composition, or column temperature.
Troubleshooting Steps:
-
Pump Performance: Check for leaks in the pump and fittings. Air bubbles in the pump head can cause inconsistent flow rates; purge the pump to remove them.[8] Ensure the mobile phase is properly degassed.
-
Mobile Phase Composition: If you are mixing solvents online, ensure the proportioning valves are working correctly.[8] To rule this out, you can pre-mix the mobile phase manually.[7]
-
Column Temperature Control: Verify that the column oven is maintaining a consistent temperature, as temperature variations can significantly impact retention times.[7][8]
-
Column Equilibration: As with baseline drift, ensure the column is fully equilibrated before each injection.
Question 4: I am seeing low resolution between the main pempidine peak and a nearby impurity. How can I improve the separation?
Answer: Poor resolution means the peaks are not well separated, making accurate quantification difficult.
Troubleshooting Steps:
-
Mobile Phase Composition: Adjust the ratio of your organic solvent (acetonitrile) to the aqueous buffer. Decreasing the percentage of acetonitrile will generally increase retention and may improve the separation between closely eluting peaks.
-
pH Adjustment: A slight adjustment of the mobile phase pH can alter the ionization state of impurities and pempidine, potentially improving resolution.
-
Gradient Elution: If isocratic elution is not providing sufficient resolution, developing a gradient method (e.g., starting with a lower percentage of organic solvent and increasing it over time) can help separate complex mixtures.[10]
-
Column Choice: Consider a column with a different selectivity or a higher efficiency (e.g., smaller particle size or longer column) to improve separation.
Workflow and Logic Diagrams
To aid in troubleshooting, the following diagrams illustrate common workflows and logical relationships in the HPLC analysis process.
Caption: HPLC troubleshooting workflow for common issues.
References
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Pempidine Hydrochloride Solutions
Welcome to the technical support center for pempidine (B1200693) hydrochloride solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and use of pempidine hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
A1: this compound powder is generally stable and should be stored at room temperature in a tightly sealed container, away from light and moisture.
Q2: How should I prepare a stock solution of this compound?
A2: this compound's solubility can be limited in aqueous solutions alone. For a stock solution, dissolving the compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) first is recommended, followed by dilution with your aqueous experimental buffer. For in vivo studies, co-solvents such as PEG300 and Tween-80 can be used to improve solubility.[1] Always ensure the final concentration of the organic solvent is compatible with your experimental system.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal stability, stock solutions of pempidine (the free base) are recommended to be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes. While specific data for the hydrochloride salt is limited, following these guidelines for the free base is a prudent approach.
Q4: Can I expect this compound solutions to be stable at room temperature?
A4: The stability of this compound solutions at room temperature can be influenced by the solvent, pH, and exposure to light. For in vivo experiments, it is recommended to prepare working solutions fresh on the day of use.[1] Studies on a related compound, meperidine hydrochloride, have shown stability for up to 28 days at 22°C when protected from light, though some discoloration was observed at higher temperatures (44°C).[2]
Q5: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in the Solution
| Potential Cause | Troubleshooting Step |
| Low Solubility | The concentration of this compound may exceed its solubility limit in the chosen solvent system. Try decreasing the concentration or modifying the solvent. The use of co-solvents like DMSO, PEG300, or Tween-80 can enhance solubility.[1] Gentle warming and/or sonication can also aid in dissolution.[1] |
| Incorrect pH | The pH of the solution can significantly affect the solubility of hydrochloride salts. Ensure the pH of your buffer is compatible with maintaining the solubility of this compound. |
| Low Temperature | Precipitation can occur at lower temperatures, especially for concentrated stock solutions. If precipitation is observed upon removal from cold storage, gently warm the solution to redissolve the compound before use. |
Issue 2: Inconsistent or Unexpected Experimental Results
| Potential Cause | Troubleshooting Step |
| Solution Degradation | This compound solutions may have degraded due to improper storage or handling. Prepare fresh solutions and ensure they are stored correctly (see FAQs). For critical experiments, consider quantifying the concentration of your solution using a stability-indicating method like HPLC. |
| Inaccurate Concentration | Ensure accurate weighing of the compound and precise dilutions. Calibrate pipettes and balances regularly. |
| Interaction with Other Reagents | Consider potential interactions with other components in your assay. Review the literature for known incompatibilities. |
| Incorrect Assay Conditions | For receptor-binding assays, ensure optimal incubation times, temperature, and protein concentration. High non-specific binding can be a common issue.[5] |
Data Presentation
Table 1: Solubility of Pempidine (Free Base) in Various Solvents[1]
| Solvent System | Solubility | Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (16.10 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (16.10 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (16.10 mM) | Clear solution |
Note: This data is for pempidine free base. The hydrochloride salt is generally more water-soluble.
Table 2: Recommended Storage of Pempidine Stock Solutions[1]
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and balance
Procedure:
-
Accurately weigh the required amount of this compound. The molecular weight of this compound is 191.74 g/mol . For 1 mL of a 10 mM stock solution, weigh 1.9174 mg.
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Protocol for a Nicotinic Acetylcholine Receptor (nAChR) Competitive Binding Assay
This protocol provides a general framework. Specific parameters such as radioligand concentration, membrane protein concentration, and incubation time should be optimized for your specific nAChR subtype and experimental setup.[6][7]
Materials:
-
Cell membranes or tissue homogenate expressing the nAChR subtype of interest
-
Radiolabeled nAChR antagonist (e.g., [³H]-epibatidine)
-
Unlabeled ("cold") nicotinic agonist for determining non-specific binding (e.g., nicotine)
-
This compound working solutions at various concentrations
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well filter plates
-
Cell harvester
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the this compound working solution in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand + membrane preparation.
-
Non-specific Binding: Radioligand + membrane preparation + excess unlabeled agonist.
-
Competition: Radioligand + membrane preparation + varying concentrations of this compound.
-
-
Initiate the binding reaction by adding the membrane preparation to the wells.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding and determine the IC50 value for this compound.
Mandatory Visualizations
Caption: Workflow for preparing and using this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Navigating Pempidine Hydrochloride in Experimental Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential interference from pempidine (B1200693) hydrochloride in your experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is pempidine hydrochloride and what is its primary mechanism of action?
A1: this compound is the salt form of pempidine, a ganglion-blocking agent.[1] Its primary mechanism of action is as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.[2] It blocks the action of acetylcholine at these receptors, thereby inhibiting neurotransmission in autonomic ganglia.
Q2: In which types of assays is this compound typically used?
A2: this compound is often used as an experimental tool in studies involving nicotinic acetylcholine receptors. Common assays include radioligand binding assays to determine the affinity of other compounds for nAChRs, and functional assays (e.g., calcium imaging) to investigate the modulation of nAChR activity.
Q3: What are the potential sources of interference when using this compound?
A3: Interference can arise from several factors:
-
Direct competition: As a potent nAChR antagonist, pempidine will compete with other nAChR ligands in binding assays.
-
Off-target effects: While primarily targeting nAChRs, high concentrations of pempidine may interact with other receptors or ion channels.
-
Compound instability: The stability of this compound can be influenced by the pH and temperature of the assay buffer, potentially leading to degradation products that could interfere with the assay.[3]
-
Non-specific binding: In radioligand binding assays, pempidine, like other lipophilic molecules, may exhibit non-specific binding to filters or other components of the assay system, leading to artificially high signals.
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Radioligand Binding Assays
Q: In our [³H]-epibatidine binding assay, we are observing unusually high non-specific binding when using this compound as a competitor. What could be the cause and how can we resolve this?
A: High non-specific binding in the presence of this compound can obscure the true specific binding and lead to inaccurate determination of binding affinities.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Pempidine Concentration | Ensure the concentration of pempidine used to define non-specific binding is sufficient to saturate all specific binding sites. A concentration 100-fold higher than its Ki is typically recommended. |
| Radioligand Concentration Too High | Using a high concentration of the radioligand can increase non-specific binding. Use a concentration of [³H]-epibatidine at or below its Kd for the receptor subtype of interest.[4] |
| Inadequate Washing | Insufficient washing of the filters can leave unbound radioligand, contributing to high background. Increase the number and volume of washes with ice-cold wash buffer. |
| Filter Binding | Pempidine or the radioligand may be binding to the filter material. Pre-soaking the filters in a solution of 0.5% polyethyleneimine (PEI) can help to reduce non-specific filter binding. |
| Incorrect Buffer Composition | The pH and ionic strength of the buffer can influence non-specific binding. Optimize the buffer composition; for example, ensure the pH is stable throughout the experiment. |
Issue 2: Inconsistent Results in Functional Assays (e.g., FLIPR Calcium Assay)
Q: We are using a FLIPR calcium imaging assay to screen for nAChR modulators, and the presence of this compound is leading to variable and non-reproducible results. How can we troubleshoot this?
A: Inconsistent results in functional assays can be caused by a variety of factors related to both the compound and the experimental setup.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Pempidine Instability | Pempidine's stability can be pH and temperature-dependent.[3] Prepare fresh this compound solutions for each experiment and ensure the assay buffer pH remains stable. |
| Cell Health and Density | Variations in cell number and viability can significantly impact the results of cell-based functional assays. Ensure consistent cell seeding density and monitor cell health throughout the experiment. |
| Incomplete Removal of Agonist | If pre-stimulating cells with an agonist, ensure complete removal before adding pempidine to avoid confounding effects. |
| Off-Target Effects | At high concentrations, pempidine may have off-target effects that influence intracellular calcium levels independent of nAChR blockade. Perform control experiments with a cell line that does not express the target nAChR to assess off-target liability. |
| Solvent Effects | If using a solvent like DMSO to dissolve pempidine, ensure the final concentration in the assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts. |
Data Presentation
Table 1: Comparative Binding Affinities (Ki) of this compound at Different nAChR Subtypes
| nAChR Subtype | Radioligand | Pempidine Ki (µM) | Reference Compound Ki (µM) |
| α4β2 | [³H]-Epibatidine | ~ 1 - 10 | Nicotine: ~ 0.001 - 0.01 |
| α3β4 | [³H]-Epibatidine | ~ 0.1 - 1 | Mecamylamine: ~ 0.01 - 0.1 |
| α7 | [¹²⁵I]-α-Bungarotoxin | > 100 | MLA: ~ 0.001 - 0.01 |
Note: The Ki values for pempidine are estimated based on its known ganglion-blocking activity and comparison with other nAChR antagonists. Specific experimental values may vary. MLA (Methyllycaconitine) is a selective α7 nAChR antagonist.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Mitigate Pempidine Interference
This protocol describes a method to determine the binding affinity of a test compound for the α4β2 nAChR subtype in the presence of this compound, with steps to minimize interference.
Materials:
-
Cell membranes expressing the human α4β2 nAChR subtype.
-
[³H]-Epibatidine (specific activity ~50-80 Ci/mmol).
-
This compound.
-
Test compound.
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled Nicotine (for defining non-specific binding).
-
Glass fiber filters (e.g., Whatman GF/B).
-
0.5% Polyethyleneimine (PEI) solution.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Filter Pre-treatment: Soak glass fiber filters in 0.5% PEI for at least 1 hour at 4°C to reduce non-specific binding.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
Total Binding: 50 µL Binding Buffer, 50 µL [³H]-Epibatidine (at a final concentration equal to its Kd, e.g., ~50 pM), and 150 µL of cell membranes (containing 20-50 µg of protein).
-
Non-Specific Binding (NSB): 50 µL unlabeled Nicotine (at a final concentration of 10 µM), 50 µL [³H]-Epibatidine, and 150 µL of cell membranes.
-
Test Compound Competition: 50 µL of varying concentrations of the test compound, 50 µL [³H]-Epibatidine, and 150 µL of cell membranes.
-
Pempidine Control: 50 µL of varying concentrations of this compound, 50 µL [³H]-Epibatidine, and 150 µL of cell membranes.
-
-
Incubation: Incubate the plate for 2-3 hours at room temperature to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the log concentration of the test compound and pempidine to determine their respective IC₅₀ values. Calculate the Ki values using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: Simplified signaling pathway of nAChR activation and its inhibition by this compound.
Caption: Experimental workflow for a competitive radioligand binding assay with this compound.
Caption: Logical troubleshooting workflow for addressing this compound-related assay interference.
References
- 1. Pempidine [drugfuture.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions [pubmed.ncbi.nlm.nih.gov]
- 4. High affinity binding of [3H]epibatidine to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Pempidine Hydrochloride Delivery for In Vivo Experiments
Welcome to the technical support center for the in vivo application of pempidine (B1200693) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on administration protocols, troubleshooting common issues, and to answer frequently asked questions related to the use of this ganglionic blocking agent in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is pempidine hydrochloride and what is its primary mechanism of action?
A1: this compound is a ganglionic blocking agent. Its primary mechanism of action is as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist in the autonomic ganglia. By blocking these receptors, it inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems, leading to effects such as a reduction in blood pressure.[1][2]
Q2: What are the common routes of administration for this compound in animal studies?
A2: The most common routes of administration for this compound in animal studies are oral (p.o.), typically via gavage, and intraperitoneal (i.p.) injection. It has also been administered intravenously (i.v.) in some studies.[3][4]
Q3: How is this compound typically formulated for in vivo delivery?
A3: this compound can be formulated in various ways depending on the route of administration. For aqueous solutions, sterile saline is often used. For compounds with limited water solubility, co-solvents such as DMSO, PEG300, and Tween-80 may be used to create a suitable vehicle for injection or oral gavage.[4]
Q4: What are the known pharmacokinetic properties of pempidine?
A4: In rats, orally administered pempidine is rapidly absorbed, reaching maximum plasma concentrations within 30 minutes.[5] It is widely distributed throughout the body, including the cerebrospinal fluid, with the highest concentrations found in the kidney, spleen, and liver.[5] There is limited protein binding and minimal evidence of metabolism, with the drug being rapidly excreted in the urine.[5]
Q5: What are the potential side effects of this compound administration in animal models?
A5: As a potent ganglionic blocker, pempidine can induce a range of physiological effects. At near-toxic doses, it can cause tremors.[3] Due to its mechanism of action, it can also lead to significant cardiovascular effects, including hypotension.[3][4] Other potential side effects associated with ganglionic blockade include dry mouth, urinary retention, and constipation.[1][6]
Data Presentation
Table 1: Quantitative Toxicity Data for this compound in Mice
| Administration Route | LD50 (mg/kg) | Reference |
| Oral (p.o.) | 413 | [3] |
| Intraperitoneal (i.p.) | 125 | [3] |
| Intravenous (i.v.) | 74 | [3] |
This table summarizes the median lethal dose (LD50) of this compound in mice for different administration routes.
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in a Rat Hypertension Model
Objective: To administer a precise oral dose of this compound to a rat for the study of its antihypertensive effects.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline, or a solution containing DMSO and/or other solubilizing agents if required)
-
Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats)
-
Syringe (1-3 mL)
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Preparation:
-
Dosing Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the weight of the animal.
-
Dissolve the this compound in the chosen vehicle. If using co-solvents, a common practice is to first dissolve the compound in a small amount of DMSO and then dilute with saline or other aqueous solutions. Ensure the final concentration of any organic solvent is minimized and well-tolerated by the animals.
-
Vortex or sonicate the solution if necessary to ensure complete dissolution. Visually inspect for any precipitation before administration.
-
-
Administration:
-
Gently restrain the rat.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the rat, from the mouth to the last rib.
-
With the rat's head tilted slightly upwards, gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the dosing solution.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of distress, such as labored breathing or lethargy, immediately after the procedure and at regular intervals.
-
For hypertension studies, measure blood pressure at predetermined time points using a suitable method (e.g., tail-cuff plethysmography).
-
Protocol 2: Intraperitoneal (i.p.) Injection of this compound in a Mouse Model
Objective: To administer a systemic dose of this compound via intraperitoneal injection in a mouse for studying its physiological effects.
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline)
-
25-27 gauge needle
-
1 mL syringe
-
Animal scale
-
70% ethanol (B145695) for disinfection
-
PPE
Procedure:
-
Animal Preparation:
-
Acclimatize the mice to the experimental conditions.
-
Weigh each mouse before injection for accurate dose calculation.
-
-
Dosing Solution Preparation:
-
Prepare the this compound solution in a sterile vehicle to the desired concentration.
-
Ensure the solution is clear and free of particulates. Filter sterilization is recommended if not using a pre-sterilized vehicle.
-
-
Administration:
-
Restrain the mouse securely, exposing the abdomen.
-
Tilt the mouse's head downwards to move the abdominal organs away from the injection site.
-
Locate the lower right quadrant of the abdomen.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or urine is drawn back, which would indicate improper needle placement.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Administration Monitoring:
-
Observe the mouse for any signs of pain, distress, or adverse reactions at the injection site.
-
Monitor for expected physiological effects and any unexpected side effects such as tremors.[4]
-
Mandatory Visualizations
References
- 1. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Pharmacological properties of pempidine (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of pempidine (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorption, metabolism and elimination of pempidine in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 7. Oral Treatment of Spontaneously Hypertensive Rats with Captopril-Surface Functionalized Furosemide-Loaded Multi-Wall Lipid-Core Nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spontaneously hypertensive rats cholinergic hyper-responsiveness: central and peripheral pharmacological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic treatment with rilmenidine in spontaneously hypertensive rats: differences between two schedules of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spontaneously hypertensive rats cholinergic hyper-responsiveness: central and peripheral pharmacological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
assessing the stability of pempidine hydrochloride under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of pempidine (B1200693) hydrochloride under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical experimental conditions for a forced degradation study of pempidine hydrochloride?
A1: Forced degradation studies, or stress testing, are crucial for understanding the intrinsic stability of a drug substance like this compound.[1] These studies expose the drug to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][2] Recommended conditions generally include:
-
Acid Hydrolysis: 0.1 M to 1.0 M HCl at room temperature, potentially increasing to 50-60°C if no degradation is observed.[3]
-
Base Hydrolysis: 0.1 M to 1.0 M NaOH at room temperature, with the potential for heating to 50-60°C.[3]
-
Oxidation: 0.1% to 3% hydrogen peroxide (H₂O₂) at room temperature.[4]
-
Thermal Degradation: Heating the solid drug substance at temperatures ranging from 40°C to 80°C.[4] The specific temperature depends on the melting point and thermal sensitivity of this compound.
-
Photostability: Exposing the drug substance to a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][4]
Q2: What are the likely degradation pathways for this compound?
A2: Pempidine is a cyclic tertiary amine.[5] While specific degradation pathways for this compound are not extensively documented in the public domain, compounds with similar structures can undergo N-oxidation, dealkylation, and ring opening under stress conditions. Hydrolysis is a common degradation pathway for many drugs, although pempidine itself does not have readily hydrolyzable functional groups like esters or amides.[6] However, the hydrochloride salt in solution could be susceptible to pH-dependent degradation.
Q3: How can I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[7] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique. The development process involves:
-
Column and Mobile Phase Selection: Start with a common column like a C18 and a mobile phase consisting of a buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Method Optimization: Adjust the mobile phase composition, pH, and flow rate to achieve good separation between the parent drug and all degradation peaks generated during forced degradation studies.
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[8]
Q4: What is a typical acceptable level of degradation in a forced degradation study?
A4: The goal of a forced degradation study is to achieve sufficient degradation to identify potential degradants and validate the stability-indicating method. Generally, a degradation of 5-20% is considered optimal.[1] More than 20% degradation may lead to the formation of secondary degradants that are not relevant to real-time stability.[3]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| No degradation observed under stress conditions. | 1. This compound is highly stable under the applied conditions. 2. The stress conditions are not harsh enough. | 1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). 2. Increase the temperature. 3. Extend the duration of the stress study. |
| Poor peak shape or resolution in HPLC analysis. | 1. Inappropriate mobile phase pH. 2. Suboptimal mobile phase composition or gradient. 3. Column degradation. | 1. Adjust the mobile phase pH. Since pempidine is a weak base with a pKa of 11.25, a pH 2-3 units away from the pKa is recommended.[5] 2. Optimize the organic modifier percentage or the gradient slope. 3. Use a new column or a different stationary phase. |
| Mass balance issues (sum of API and degradants is not close to 100%). | 1. Formation of non-UV active or volatile degradation products. 2. Adsorption of the analyte or degradants onto container surfaces. 3. Incomplete extraction from the sample matrix. | 1. Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in conjunction with a UV detector. 2. Use silanized glassware or polypropylene (B1209903) containers. 3. Optimize the sample extraction procedure. |
| Inconsistent retention times. | 1. Fluctuations in column temperature. 2. Inconsistent mobile phase preparation. 3. Air bubbles in the pump. | 1. Use a column oven to maintain a consistent temperature. 2. Prepare fresh mobile phase daily and ensure accurate measurements. 3. Degas the mobile phase and prime the pump. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, methanol, and acetonitrile
-
Phosphate buffer, pH 3.0
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
HPLC system with UV detector
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or methanol) to prepare a stock solution of 1 mg/mL.[3]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals, neutralize with 1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples, neutralize with 1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in an oven at 70°C for 48 hours.
-
At specified times, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 1 mg/mL) to a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light.
-
Withdraw samples at appropriate intervals and analyze.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
Objective: To develop and validate an RP-HPLC method for the quantification of this compound in the presence of its degradation products.
Instrumentation: HPLC with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Procedure:
-
Initial Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Phosphate buffer (pH 3.0) (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (based on UV spectrum of this compound)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Method Optimization:
-
Inject a mixture of the stressed samples (acid, base, oxidative, thermal, and photolytic degradation).
-
Adjust the mobile phase composition (e.g., ratio of acetonitrile to buffer) and pH to achieve adequate resolution (Rs > 1.5) between the this compound peak and all degradation product peaks.
-
-
Method Validation (according to ICH Q2(R1)):
-
Specificity: Demonstrate that the method is able to separate the main peak from all degradation products.
-
Linearity: Analyze a series of solutions of known concentrations to establish the range over which the detector response is proportional to the concentration.
-
Accuracy: Determine the closeness of the test results to the true value by recovery studies.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).
-
Robustness: Evaluate the reliability of the analysis with respect to deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound (Illustrative Data)
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 12.5 | 2 | 4.2 min |
| 0.1 M NaOH, 60°C, 24h | 8.2 | 1 | 5.8 min |
| 3% H₂O₂, RT, 24h | 18.9 | 3 | 3.5 min |
| Thermal (70°C, 48h) | 5.1 | 1 | 4.2 min |
| Photolytic (ICH Q1B) | 3.7 | 1 | 6.1 min |
Table 2: Validation Summary of the Stability-Indicating HPLC Method (Illustrative Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | - |
| Accuracy (% Recovery) | 99.2 - 101.5 | 98.0 - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | 0.85 | ≤ 2.0% |
| - Intermediate Precision | 1.23 | ≤ 2.0% |
| Robustness | Robust | No significant change in results |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. longdom.org [longdom.org]
- 2. biomedres.us [biomedres.us]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Pempidine - Wikipedia [en.wikipedia.org]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. questjournals.org [questjournals.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Potency of Pempidine Hydrochloride and Hexamethonium in Ganglionic Blockade
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative pharmacology of two notable ganglionic blocking agents.
This guide provides a detailed comparison of the potency of pempidine (B1200693) hydrochloride and hexamethonium (B1218175), two nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists historically used in the management of hypertension and as research tools to study the autonomic nervous system. By examining available experimental data, this document aims to offer a clear perspective on their relative efficacy and mechanisms of action.
Quantitative Potency Comparison
While direct, side-by-side quantitative comparisons of pempidine and hexamethonium using modern pharmacological metrics such as IC50 or pA2 values are scarce in publicly available literature, early studies provide valuable insights into their relative potencies. The following table summarizes the available data on the ganglion-blocking activity of these two compounds.
| Compound | Test System | Potency Metric | Value | Relative Potency | Reference |
| Pempidine | Cat nictitating membrane (in vivo) | Dose producing 50% block of contraction | 0.2-0.5 mg/kg (i.v.) | Similar to Hexamethonium | [1] |
| Hexamethonium | Cat nictitating membrane (in vivo) | Dose producing 50% block of contraction | ~0.3 mg/kg (i.v.) | Similar to Pempidine | [1] |
| Pempidine | General ganglionic activity | - | Approx. 2x Mecamylamine (B1216088) | - | [2] |
Note: The data presented is based on early pharmacological studies. The potency values should be interpreted within the context of the specific experimental conditions described in the cited literature.
Mechanism of Action
Both pempidine and hexamethonium are classified as ganglionic blockers, exerting their effects by antagonizing nicotinic acetylcholine receptors (nAChRs) at the autonomic ganglia.[3] This blockade prevents the transmission of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic nervous systems.
Hexamethonium is a non-depolarizing, competitive antagonist that is believed to block the open ion channel of the nAChR rather than competing with acetylcholine for the binding site itself.[3] It is a quaternary ammonium (B1175870) compound, which limits its ability to cross the blood-brain barrier.
Pempidine , a tertiary amine, is more lipid-soluble and can cross the blood-brain barrier, leading to central nervous system effects.[4][5] Its mechanism at the ganglionic nAChR is also considered to be non-depolarizing antagonism. Some studies suggest that its action may be intracellular.[2]
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway at the autonomic ganglion and the site of action for pempidine and hexamethonium.
References
- 1. Pharmacological properties of pempidine (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacological actions of pempidine and its ethyl homologue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexamethonium - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological evaluation of the antagonism of nicotine's central effects by mecamylamine and pempidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pempidine Hydrochloride and Chlorisondamine for Ganglionic Blockade
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pempidine (B1200693) hydrochloride and chlorisondamine (B1215871) are both potent ganglionic blocking agents that act as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the autonomic ganglia. Historically investigated for the management of hypertension, their clinical use has been largely superseded by more selective and safer therapeutic agents. However, their distinct pharmacological profiles continue to make them valuable tools in experimental research for probing the functions of the autonomic nervous system and nicotinic receptor subtypes. This guide provides a detailed, objective comparison of pempidine hydrochloride and chlorisondamine, focusing on their performance in ganglionic blockade, supported by available experimental data.
Mechanism of Action: A Shared Pathway
Both pempidine and chlorisondamine exert their primary effect by blocking the action of acetylcholine at nicotinic receptors within sympathetic and parasympathetic ganglia.[1] This interruption of neurotransmission prevents the propagation of nerve impulses from preganglionic to postganglionic neurons, resulting in a blockade of autonomic outflow.[2]
The signaling pathway for ganglionic transmission and the point of intervention for these blockers is illustrated below.
Comparative Quantitative Data
Table 1: Potency in Ganglionic Blockade
| Compound | Experimental Model | Parameter | Value | Citation |
| This compound | Cat nictitating membrane (preganglionic stimulation) | Potency | Similar to hexamethonium | [3][4] |
| Chlorisondamine | Feline superior cervical ganglion nictitating membrane | Inhibition | ~50% inhibition of contractile response at 50 mg/kg | [5] |
| Chlorisondamine | Rat striatal synaptosomes | IC₅₀ | 1.8 µM (for nAChRs) | [5] |
Table 2: Acute Toxicity
| Compound | Animal Model | Route of Administration | LD₅₀ | Citation |
| This compound | Mice | Intravenous (i.v.) | 74 mg/kg | [6] |
| This compound | Mice | Intraperitoneal (i.p.) | 125 mg/kg | [6] |
| This compound | Mice | Oral (p.o.) | 413 mg/kg | [6] |
No directly comparable LD₅₀ data for chlorisondamine was found in the reviewed literature.
Pharmacological Profile and Performance
Potency
Based on the available data, a direct comparison of the ganglionic blocking potency of pempidine and chlorisondamine is challenging. Pempidine's potency has been reported to be similar to that of hexamethonium, a classical ganglionic blocker.[3][4] For chlorisondamine, a dose of 50 mg/kg was shown to produce approximately 50% inhibition of the contractile response in the cat superior cervical ganglion nictitating membrane preparation.[5] Without a direct comparative study, it is difficult to definitively state which compound is more potent in peripheral ganglionic blockade.
Duration of Action
A key differentiator between the two compounds is their duration of action. Pempidine is described as a long-acting ganglionic blocker.[3] In contrast, chlorisondamine is noted for its remarkably persistent, "quasi-irreversible" blockade of central nicotinic receptors, with a single administration producing effects that can last for weeks.[5] While this prolonged central action is well-documented, a direct quantitative comparison of the duration of their peripheral ganglionic blockade is not available from the reviewed literature.
Pharmacokinetics
This compound is reported to be well-absorbed after oral administration.[3] This contrasts with many quaternary ammonium (B1175870) ganglionic blockers which are poorly absorbed from the gastrointestinal tract.
Experimental Protocols
Detailed methodologies for assessing ganglionic blockade are crucial for reproducible research. The cat nictitating membrane preparation is a classic and informative model for studying the effects of drugs on sympathetic ganglionic transmission.
Cat Nictitating Membrane Preparation for Assessing Ganglionic Blockade
This in vivo preparation allows for the direct measurement of the effects of pharmacological agents on the transmission through the superior cervical ganglion.
Experimental Workflow:
Detailed Steps:
-
Animal Preparation: Cats are anesthetized, and their physiological parameters (blood pressure, heart rate, and respiration) are monitored throughout the experiment.
-
Surgical Procedure: The superior cervical ganglion and the nictitating membrane are carefully exposed and isolated. The preganglionic cervical sympathetic trunk is prepared for electrical stimulation.
-
Recording of Nictitating Membrane Contraction: The nictitating membrane is attached to a force-displacement transducer to record its contractions on a polygraph.
-
Electrical Stimulation: The preganglionic nerve is stimulated with supramaximal square-wave pulses at a set frequency and duration to elicit reproducible contractions of the nictitating membrane.
-
Drug Administration: A baseline of consistent contractions is established. The test compound (this compound or chlorisondamine) is then administered, typically via intravenous injection or close-arterial injection to the ganglion.
-
Data Acquisition and Analysis: The amplitude of the nictitating membrane contractions is recorded before and after drug administration. The percentage inhibition of the contraction is calculated to determine the potency (e.g., ED₅₀) and duration of the ganglionic blockade.
Conclusion
Both this compound and chlorisondamine are effective ganglionic blocking agents that have been instrumental in autonomic pharmacology research. While both act by antagonizing nicotinic acetylcholine receptors in autonomic ganglia, they exhibit notable differences. Pempidine is an orally active, long-acting blocker. Chlorisondamine is characterized by its exceptionally prolonged, quasi-irreversible blockade of central nicotinic receptors.
A definitive quantitative comparison of their potency and duration of action in peripheral ganglionic blockade is hampered by the lack of direct comparative studies in the literature. The data available suggests that both are potent agents, with pempidine's potency being comparable to hexamethonium. Future research employing standardized experimental protocols, such as the cat nictitating membrane preparation, would be necessary to provide a direct and precise comparison of the performance of these two compounds. Such studies would be invaluable for researchers selecting the most appropriate tool for their specific experimental needs in the investigation of the autonomic nervous system and nicotinic receptor pharmacology.
References
- 1. judoctor2011.wordpress.com [judoctor2011.wordpress.com]
- 2. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]
- 3. Pharmacological properties of pempidine (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of pempidine (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Pempidine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Receptor Cross-Reactivity of Pempidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding profile of pempidine (B1200693) hydrochloride, a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist. While pempidine has a well-established primary target, this guide also explores its interactions with other receptor families, offering insights for researchers in pharmacology and drug development.
Introduction
Pempidine is a ganglionic blocker that acts as an antagonist at nicotinic acetylcholine receptors (nAChRs).[1][2] It has been used as an experimental tool and was previously investigated for the treatment of hypertension.[2] Understanding the selectivity and potential off-target effects of pempidine is crucial for interpreting experimental results and for the development of more specific therapeutic agents.
Quantitative Analysis of Receptor Binding
A comprehensive search of publicly available literature and screening databases did not yield a broad, quantitative cross-reactivity profile for pempidine hydrochloride across a wide range of receptors. The available data primarily focuses on its activity at nAChRs. One study noted that the Ki values for pempidine and a related compound, mecamylamine, were one to two orders of magnitude greater than those of arylpempidine analogs at a putative channel site on nicotinic cholinergic receptors.[3]
The following table summarizes the known primary activity of pempidine and highlights the lack of available data for other major receptor families. This underscores a significant data gap in the pharmacological profile of this compound.
| Receptor Family | Receptor Subtype | Binding Affinity (Ki) | Functional Activity (IC50) | Reference |
| Nicotinic Acetylcholine Receptors (nAChRs) | Ganglionic Subtypes | Data Not Available | Potent Antagonist | [2] |
| Muscle Subtypes | Data Not Available | Weak Antagonist | ||
| Muscarinic Acetylcholine Receptors (mAChRs) | M1, M2, M3, M4, M5 | Data Not Available | Data Not Available | |
| Adrenergic Receptors | α1, α2, β1, β2, β3 | Data Not Available | Data Not Available | |
| Dopamine Receptors | D1, D2, D3, D4, D5 | Data Not Available | Data Not Available | |
| Serotonin Receptors | 5-HT1, 5-HT2, 5-HT3, etc. | Data Not Available | Data Not Available | |
| Histamine Receptors | H1, H2, H3, H4 | Data Not Available | Data Not Available | |
| Opioid Receptors | μ, δ, κ | Data Not Available | Data Not Available |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of pempidine and the methodologies used to assess receptor binding, the following diagrams illustrate the signaling pathway of its primary target and a typical experimental workflow for determining receptor cross-reactivity.
Caption: Pempidine blocks ACh binding to nAChRs, preventing ion influx and cellular response.
References
A Comparative In Vivo Analysis of Pempidine and Its Analogs as Ganglionic Blocking Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo effects of the ganglionic blocking agent pempidine (B1200693) and its key analogs, mecamylamine (B1216088) and an N-ethyl homologue. The information is supported by experimental data to delineate their pharmacological profiles, potency, and toxicity.
Pempidine, a tertiary amine, and its analogs are known for their ability to block neurotransmission in autonomic ganglia. Their non-competitive antagonism of nicotinic acetylcholine (B1216132) receptors at these sites leads to a reduction in both sympathetic and parasympathetic outflow, resulting in effects such as decreased blood pressure and inhibition of visceral reflexes. This guide summarizes key in vivo findings to aid in the understanding and potential therapeutic application of these compounds.
Comparative Efficacy and Toxicity
Experimental data from studies in cats using the nictitating membrane model, a classic assay for ganglionic blockade, reveals significant differences in the potency and toxicity of pempidine and its analogs. The nictitating membrane, or third eyelid, is sympathetically innervated, and its contraction can be elicited by preganglionic nerve stimulation. Ganglionic blocking agents inhibit this response in a dose-dependent manner.
| Compound | In Vivo Ganglionic Blocking Potency (Relative to Mecamylamine) | Acute Toxicity (Relative to Mecamylamine) |
| Pempidine | ~2 times more active[1][2] | 2-4 times less toxic[1][2] |
| Mecamylamine | 1 (Reference) | 1 (Reference) |
| N-ethyl homologue of Pempidine (Compound 26539) | Qualitatively similar to pempidine and mecamylamine[1][2] | Quantitatively superior safety margin to mecamylamine, but with noted long-term organ damage[1][2] |
In Vivo Effects on Autonomic Function
The primary in vivo effect of pempidine and its analogs is the blockade of autonomic ganglia, leading to a range of physiological responses:
-
Cardiovascular System: Intravenous administration of these compounds produces a fall in blood pressure. This hypotensive effect is a direct consequence of sympathetic ganglionic blockade, leading to vasodilation and reduced cardiac output.
-
Neuromuscular Junction: While potent at autonomic ganglia, these compounds are significantly less active at the neuromuscular junction. Their neuromuscular blocking action is estimated to be about one-hundredth of their ganglionic blocking potency.[1][2]
-
Central Nervous System: Pempidine and mecamylamine can cross the blood-brain barrier and exert effects on the central nervous system. These can include tremors and antagonism of nicotine-induced effects.[3]
Experimental Protocols
The following is a detailed methodology for a key in vivo experiment used to assess the ganglionic blocking activity of pempidine and its analogs.
Cat Nictitating Membrane Preparation for Ganglionic Blockade Assay
Objective: To determine the dose-dependent inhibition of sympathetically induced contractions of the cat nictitating membrane by ganglionic blocking agents.
Animal Model: Adult cats of either sex, anesthetized with a suitable agent (e.g., chloralose).
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the cat and maintain a stable level of anesthesia throughout the experiment. Perform a tracheotomy to ensure a clear airway. Cannulate a femoral vein for intravenous drug administration and a femoral artery to monitor blood pressure.
-
Nictitating Membrane Preparation: Isolate the cervical sympathetic trunk on one side. Place stimulating electrodes on the preganglionic nerve fibers.
-
Recording of Nictitating Membrane Contraction: Attach the nictitating membrane to a force-displacement transducer to record isometric contractions on a polygraph.
-
Stimulation: Apply supramaximal electrical stimuli to the preganglionic cervical sympathetic nerve at a set frequency and duration to elicit consistent contractions of the nictitating membrane.
-
Drug Administration: Administer graded doses of the test compounds (pempidine, mecamylamine, or the N-ethyl homologue) intravenously.
-
Data Analysis: Measure the percentage inhibition of the nictitating membrane contraction at each dose level. Construct dose-response curves and calculate the effective dose producing 50% inhibition (ED50) for each compound to compare their potencies.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action and the experimental workflow for evaluating these compounds.
Caption: Mechanism of ganglionic blockade by pempidine and its analogs.
Caption: Experimental workflow for the cat nictitating membrane assay.
References
- 1. The pharmacological actions of pempidine and its ethyl homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacological actions of pempidine and its ethyl homologue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological evaluation of the antagonism of nicotine's central effects by mecamylamine and pempidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Pempidine Hydrochloride in Experimental Models: A Guide for Researchers
For researchers and professionals in drug development, this guide provides a comprehensive comparison of the ganglion-blocking agent pempidine (B1200693) hydrochloride with other classic nicotinic antagonists, hexamethonium (B1218175) and mecamylamine (B1216088). This analysis is based on experimental data from various preclinical models.
Pempidine, a tertiary amine, demonstrates effective ganglion blockade with good oral absorption. Its efficacy has been evaluated in several experimental settings, allowing for a comparative assessment of its potency and mechanism of action against other well-known ganglion blockers.
Quantitative Comparison of Ganglion-Blocking Agents
To facilitate a clear comparison of the potencies of pempidine, hexamethonium, and mecamylamine, the following table summarizes their efficacy in key experimental models. It is important to note that direct comparative studies providing ED50 values for all three compounds in the same model are scarce in the available literature. The data presented is a synthesis of findings from multiple sources.
| Experimental Model | Pempidine Hydrochloride | Hexamethonium | Mecamylamine | Source(s) |
| Cat Nictitating Membrane (Preganglionic Stimulation) | Similar potency to Hexamethonium | Prototypical ganglion blocker | - | [1][2] |
| Autonomic Ganglia (General) | Approximately twice as active as Mecamylamine | - | - | [3] |
| Bullfrog Sympathetic Ganglia (Vasomotor C System) | - | - | EC50: 5.7 ± 0.7 µM | [4] |
| Bullfrog Sympathetic Ganglia (Secretomotor B System) | - | - | EC50: 27.3 ± 2.5 µM | [4] |
EC50 (Half-maximal effective concentration) values indicate the concentration of a drug that is required for 50% of its maximum effect.
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are descriptions of the classic experimental setups used to evaluate the efficacy of ganglion-blocking agents.
Cat Nictitating Membrane Preparation
This in vivo model is a cornerstone for studying sympathetic ganglion blockade.
Objective: To assess the inhibitory effect of a substance on the contraction of the nictitating membrane induced by electrical stimulation of the preganglionic sympathetic nerve.
Procedure:
-
Cats are anesthetized, and the superior cervical ganglion is exposed.
-
The nictitating membrane's contractions are measured and recorded.
-
The preganglionic nerve is stimulated electrically to induce contractions of the membrane.
-
The test compound (e.g., pempidine) is administered intravenously.
-
The reduction in the contraction of the nictitating membrane in response to nerve stimulation indicates the degree of ganglion blockade.
Guinea Pig Ileum Preparation
This ex vivo model is used to investigate the antagonism of nicotine-induced contractions, which are mediated by nicotinic receptors on enteric ganglia.
Objective: To determine the ability of a compound to inhibit the contractile response of the guinea pig ileum to nicotine.
Procedure:
-
A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Contractions of the ileum segment are recorded.
-
Nicotine is added to the organ bath to induce a contractile response.
-
After washing out the nicotine, the test compound is added to the bath and allowed to incubate.
-
Nicotine is then re-administered, and the degree of inhibition of the contraction is measured to determine the antagonistic activity of the test compound.[5]
Blood Pressure in Anesthetized Animals (e.g., Cats)
This in vivo model assesses the hypotensive effects of ganglion-blocking agents, which result from the blockade of sympathetic ganglia controlling vascular tone.
Objective: To measure the change in arterial blood pressure in response to the administration of a ganglion-blocking agent.
Procedure:
-
Animals (e.g., cats) are anesthetized, and a catheter is inserted into a carotid artery to monitor blood pressure.
-
A stable baseline blood pressure is established.
-
The test compound is administered, typically intravenously.
-
The resulting fall in blood pressure is recorded and quantified.
Mechanism of Action and Signaling Pathways
Pempidine and mecamylamine act as non-competitive antagonists at nicotinic acetylcholine (B1216132) receptors (nAChRs) in autonomic ganglia.[6][7] In contrast, hexamethonium is considered a non-depolarizing competitive antagonist that can also block the open ion channel of the nAChR.[8][9]
The following diagrams illustrate the mechanism of ganglionic transmission and its blockade by these agents.
Experimental Workflow
The general workflow for evaluating the efficacy of a potential ganglion-blocking agent is outlined below.
References
- 1. Pharmacological properties of pempidine (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of pempidine (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacological actions of pempidine and its ethyl homologue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mecamylamine selectively blocks nicotinic receptors on vasomotor sympathetic C neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pa2online.org [pa2online.org]
- 6. Mecamylamine - Wikipedia [en.wikipedia.org]
- 7. "Evaluation of the Antagonism of Nicotine by Mecamylamine and Pempidine" by Thomas Jeffrey Martin [scholarscompass.vcu.edu]
- 8. Hexamethonium - Wikipedia [en.wikipedia.org]
- 9. derangedphysiology.com [derangedphysiology.com]
Distinguishing the Central vs. Peripheral Effects of Pempidine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pempidine (B1200693) hydrochloride with other ganglionic blockers, focusing on the differentiation of their central and peripheral effects. The information presented is supported by experimental data and detailed methodologies to assist in the design and interpretation of pharmacological studies.
Introduction to Pempidine Hydrochloride and Ganglionic Blockade
This compound is a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist that functions as a ganglionic blocker.[1] By blocking nAChRs in autonomic ganglia, it inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems.[2][3] This non-selective action leads to a wide range of physiological effects, making ganglionic blockers valuable research tools for studying the autonomic nervous system.[2] A key characteristic of pempidine is its ability to cross the blood-brain barrier, allowing it to exert effects on the central nervous system (CNS), a feature not shared by all ganglionic blockers. This guide will delve into the experimental approaches used to distinguish these central actions from its peripheral effects and compare its pharmacological profile to other notable ganglionic blockers.
Mechanism of Action: Central vs. Peripheral Nicotinic Blockade
Pempidine, along with other ganglionic blockers, acts by competitively or non-competitively antagonizing nAChRs at the autonomic ganglia. This blockade prevents the binding of acetylcholine released from preganglionic neurons, thereby inhibiting the stimulation of postganglionic neurons.[2] The resulting physiological effects depend on the dominant autonomic tone of the specific organ. For instance, blockade of sympathetic ganglia leads to vasodilation and a drop in blood pressure, while blockade of parasympathetic ganglia can cause effects like dry mouth and constipation.[3][4]
The ability of a ganglionic blocker to penetrate the CNS is a critical determinant of its pharmacological profile. Tertiary amines like pempidine and mecamylamine (B1216088) can cross the blood-brain barrier and thus have central effects, which can include tremors and sedation.[1] In contrast, quaternary ammonium (B1175870) compounds like hexamethonium (B1218175) and the sulfonium (B1226848) compound trimethaphan (B611479) have limited CNS penetration and their effects are primarily confined to the periphery.[2]
Below is a diagram illustrating the site of action of ganglionic blockers in the autonomic nervous system.
Comparative Analysis of this compound and Alternatives
The following tables summarize the known central and peripheral effects of this compound in comparison to mecamylamine, hexamethonium, and trimethaphan. It is important to note that direct, side-by-side quantitative comparisons in the literature are limited, and much of the data is qualitative or derived from different experimental models.
Table 1: Comparison of Central and Peripheral Effects
| Feature | This compound | Mecamylamine | Hexamethonium | Trimethaphan |
| CNS Penetration | Yes | Yes | Limited/No[2] | No[2] |
| Central Effects | Tremors (at near-toxic doses)[1] | Sedation, tremor, choreiform movements[4] | Generally absent | Absent |
| Peripheral Effects | Hypotension, mydriasis, inhibition of nicotine-induced pressor response[1] | Hypotension, cycloplegia, xerostomia | Potent hypotension, blocks peripheral vagal stimulation | Short-acting hypotension, histamine (B1213489) release[5] |
| Potency (Peripheral) | Similar to hexamethonium on nictitating membrane[1] | Effective ganglionic blocker | Potent ganglionic blocker | Less potent than hexamethonium as an antinicotinic agent[5] |
Table 2: Pharmacokinetic and Pharmacodynamic Properties
| Property | This compound | Mecamylamine | Hexamethonium | Trimethaphan |
| Chemical Class | Tertiary amine | Secondary amine | Quaternary ammonium compound | Sulfonium compound |
| Route of Administration | Oral, Intravenous[1] | Oral | Intravenous | Intravenous infusion |
| Onset of Action | Rapid after oral administration[1] | Well-absorbed orally | Poor oral absorption | Rapid |
| Duration of Action | Long-acting[1] | Long-acting | Short-acting | Short-acting |
| Primary Use in Research | Differentiating central/peripheral nicotinic effects | Studying central nicotinic antagonism | Inducing peripheral ganglionic blockade | Controlled hypotension in surgery |
Experimental Protocols for Distinguishing Central and Peripheral Effects
The differentiation of central and peripheral drug effects is crucial for understanding the complete pharmacological profile of a compound. Below are detailed methodologies for key experiments cited in the study of ganglionic blockers.
Assessment of Peripheral Ganglionic Blockade: The Cat Nictitating Membrane Model
This classical experimental preparation is used to quantify the potency of ganglionic blocking agents in the periphery.
Experimental Workflow:
Protocol Details:
-
Animal Preparation: Cats are anesthetized, and the cervical sympathetic trunk is carefully dissected. The nictitating membrane is connected to a force-displacement transducer to record contractions.
-
Stimulation: The preganglionic fibers of the cervical sympathetic nerve are stimulated electrically to elicit a contraction of the nictitating membrane.
-
Drug Administration: A baseline contractile response is established. The ganglionic blocking agent is then administered intravenously.
-
Measurement: The electrical stimulation is repeated, and the degree of inhibition of the nictitating membrane contraction is measured. This provides a quantitative measure of the drug's peripheral ganglionic blocking activity.[1]
Assessment of Central Effects: Antagonism of Nicotine-Induced Behaviors in Mice
This protocol is designed to evaluate the central effects of ganglionic blockers by measuring their ability to antagonize behaviors induced by centrally-acting nicotine (B1678760).
Experimental Workflow:
Protocol Details:
-
Animal Groups: Mice are divided into several groups: a control group receiving saline, a group receiving nicotine alone, and groups receiving a ganglionic blocker (e.g., pempidine or the peripherally restricted hexamethonium) prior to nicotine administration.
-
Drug Administration: The ganglionic blocker or saline is administered, typically via intraperitoneal or subcutaneous injection. After a set pre-treatment time, nicotine is administered to induce specific CNS-mediated behaviors such as tremors or extensor convulsions.[6]
-
Behavioral Observation: The animals are observed for a defined period, and the incidence and severity of the nicotine-induced behaviors are scored.
-
Data Analysis: A statistically significant reduction in the nicotine-induced behaviors in the pempidine-pretreated group compared to the nicotine-only group, with a lack of effect in the hexamethonium-pretreated group, would indicate a central mechanism of action for pempidine.[6]
Conclusion
The distinction between the central and peripheral effects of this compound is a critical aspect of its pharmacological characterization. Its ability to penetrate the blood-brain barrier sets it apart from other ganglionic blockers like hexamethonium and trimethaphan, leading to a unique profile of both central and peripheral actions. The experimental protocols outlined in this guide provide a framework for researchers to investigate these differential effects. While direct quantitative comparisons across all ganglionic blockers are not always available in existing literature, the methodologies described allow for the systematic evaluation of these compounds, contributing to a more nuanced understanding of their therapeutic potential and limitations in drug development.
References
- 1. Pharmacological properties of pempidine (1:2:2:6:6-pentamethylpiperidine), a new ganglion-blocking compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brainkart.com [brainkart.com]
- 3. Ganglionic blocker - Wikipedia [en.wikipedia.org]
- 4. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]
- 5. Trimethaphan is a direct arterial vasodilator and an alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ganglion blocking agents on nicotine extensor convulsions and lethality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pempidine Hydrochloride and Newer Nicotinic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the classic nicotinic antagonist, pempidine (B1200693) hydrochloride, and newer, more selective nicotinic antagonists, namely varenicline (B1221332) and bupropion (B1668061). This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development by offering an objective comparison of their mechanisms of action, receptor selectivity, and functional effects, supported by available data and experimental methodologies.
Introduction
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a diverse family of ligand-gated ion channels that play critical roles in synaptic transmission throughout the central and peripheral nervous systems. Their involvement in a wide range of physiological processes has made them attractive targets for therapeutic intervention in various disorders, including hypertension, nicotine (B1678760) addiction, and neurological diseases. Over the decades, the pharmacological tools to probe nAChR function have evolved from non-selective antagonists like pempidine to highly selective agents like varenicline. This guide explores the pharmacological distinctions between these older and newer nicotinic antagonists.
Pempidine, a ganglionic blocker, acts as a non-selective antagonist of nAChRs in autonomic ganglia.[1][2] Historically used as an antihypertensive agent, its widespread effects and associated side effects have limited its clinical use.[1][2] In contrast, newer agents like varenicline and bupropion exhibit more targeted mechanisms of action. Varenicline is a selective partial agonist of the α4β2 nAChR subtype, a key player in nicotine addiction.[1][3][4] Bupropion, an antidepressant also used for smoking cessation, functions as a noncompetitive antagonist at several nAChR subtypes and also inhibits the reuptake of dopamine (B1211576) and norepinephrine (B1679862).[5][6][7]
This comparative analysis will delve into the nuances of these compounds, presenting available quantitative data, outlining key experimental protocols for their characterization, and visualizing their interaction with nAChR signaling pathways.
Data Presentation: Comparative Pharmacological Profiles
The following tables summarize the key pharmacological properties of pempidine hydrochloride, varenicline, and bupropion based on available literature. Direct comparative studies are limited, and thus, the data presented is a synthesis from various sources.
Table 1: Mechanism of Action and Selectivity
| Feature | This compound | Varenicline | Bupropion |
| Primary Mechanism | Non-selective nicotinic receptor antagonist (Ganglionic Blocker)[1][2] | Selective partial agonist at α4β2 nAChRs[1][3][4] | Noncompetitive nicotinic receptor antagonist; Dopamine and Norepinephrine Reuptake Inhibitor[5][6][7] |
| Receptor Subtype Selectivity | Non-selective for nAChR subtypes in autonomic ganglia[1][2] | High selectivity for α4β2 (>500-fold vs. α3β4, >3500-fold vs. α7)[4] | Preferential blockade of α3β2 and α4β2 over α7 nAChRs[8] |
| Mode of Antagonism | Appears to exhibit both competitive and noncompetitive properties[9] | Acts as a partial agonist, preventing full activation by nicotine[1][4] | Noncompetitive antagonist[5][6][8] |
Table 2: Reported Pharmacological Data (IC50/Ki)
| Compound | Receptor Subtype | Reported Affinity (Ki) / Potency (IC50) | Reference |
| Varenicline | α4β2 | Ki = 0.4 nM | [10] |
| α7 | Ki = 125 nM | [10] | |
| Bupropion | α3β2 | IC50 ≈ 1.3 µM | [8] |
| α4β2 | IC50 ≈ 3.6 µM | [8] | |
| α7 | IC50 > 50 µM | [8] | |
| Pempidine | Not specified | Exhibits noncompetitive antagonism in brain tissue | [11] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of the interactions of these antagonists with nAChRs, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to characterize them.
Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of nAChRs by acetylcholine or other agonists leads to the opening of the ion channel, allowing the influx of cations (primarily Na+ and Ca2+). This influx depolarizes the cell membrane, leading to the generation of an action potential and downstream cellular responses. In the central nervous system, this can trigger the release of various neurotransmitters, including dopamine, which is central to the rewarding effects of nicotine.
Experimental Workflow: Characterizing Nicotinic Antagonists
The pharmacological properties of nicotinic antagonists are typically characterized using a combination of in vitro techniques, including radioligand binding assays and electrophysiological recordings.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and comparison of nicotinic antagonists. Below are outlines of key experimental protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
-
Objective: To quantify the affinity of pempidine, varenicline, and bupropion for various nAChR subtypes.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing the nAChR subtype of interest (e.g., α4β2, α7, α3β4).
-
A high-affinity radioligand for the target receptor (e.g., [³H]-Epibatidine for high-affinity nAChRs).[12]
-
Test compounds (pempidine HCl, varenicline, bupropion HCl) at a range of concentrations.
-
Assay buffer, glass fiber filters, and a scintillation counter.
-
-
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Patch-Clamp Electrophysiology
This technique directly measures the ion flow through nAChR channels, providing information on the functional effects of antagonists.
-
Objective: To determine the potency (IC50) and mode of antagonism (competitive vs. noncompetitive) of pempidine, varenicline, and bupropion.
-
Materials:
-
Whole-cell patch-clamp setup with an amplifier, data acquisition system, and microscope.
-
Cells expressing the nAChR subtype of interest.
-
External and internal recording solutions.
-
A nAChR agonist (e.g., acetylcholine or nicotine).
-
Test compounds.
-
-
Procedure:
-
Cell Preparation: A single cell expressing the target nAChR is selected for recording.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane (gigaseal), and the membrane patch is ruptured to allow for whole-cell recording. The cell is voltage-clamped at a negative holding potential (e.g., -60 mV).
-
Agonist Application: The nAChR agonist is applied to the cell to elicit an inward current.
-
Antagonist Application: The test compound is co-applied with the agonist at various concentrations to measure the inhibition of the agonist-induced current.
-
Data Analysis: Concentration-response curves are generated to determine the IC50 of the antagonist. To distinguish between competitive and noncompetitive antagonism, agonist concentration-response curves are generated in the presence of a fixed concentration of the antagonist. A rightward shift in the agonist EC50 with no change in the maximal response suggests competitive antagonism, while a decrease in the maximal response is indicative of noncompetitive antagonism.[13]
-
Comparative Discussion
The evolution from non-selective ganglionic blockers like pempidine to subtype-selective agents like varenicline and bupropion represents a significant advancement in nicotinic pharmacology.
This compound , as a non-selective antagonist, indiscriminately blocks nAChRs at both sympathetic and parasympathetic ganglia.[1][2] This lack of selectivity leads to a broad range of effects, including hypotension, dry mouth, blurred vision, and constipation, which ultimately led to its discontinuation for the treatment of hypertension.[1] Its mechanism appears to be complex, with evidence suggesting both competitive and noncompetitive components to its antagonism.[9]
Varenicline offers a much more refined mechanism of action. By acting as a partial agonist with high affinity and selectivity for the α4β2 nAChR subtype, it effectively reduces nicotine cravings and withdrawal symptoms while simultaneously blocking the rewarding effects of nicotine.[1][3][4] This targeted approach results in a more favorable side-effect profile compared to ganglionic blockers.
Bupropion presents another distinct mechanism. Its primary antidepressant effect is attributed to the inhibition of dopamine and norepinephrine reuptake.[7] However, its efficacy in smoking cessation is also mediated by its noncompetitive antagonism of nAChRs.[5][6] This dual action provides a different therapeutic strategy for nicotine dependence. Bupropion's selectivity for certain neuronal nAChR subtypes further distinguishes it from the broad-spectrum blockade of pempidine.[8]
Conclusion
The comparative analysis of this compound and newer nicotinic antagonists highlights a clear progression towards greater selectivity and refined mechanisms of action in drug development. While pempidine and other ganglionic blockers were important early tools in pharmacology, their clinical utility was hampered by their lack of specificity. Newer agents like varenicline and bupropion, with their targeted interactions with specific nAChR subtypes and, in the case of bupropion, additional neurochemical effects, have demonstrated improved therapeutic profiles for conditions like nicotine addiction.
For researchers and drug development professionals, understanding the distinct pharmacological profiles of these compounds is crucial for designing new therapeutics with enhanced efficacy and reduced side effects. The experimental protocols outlined in this guide provide a framework for the continued characterization of novel nicotinic antagonists and the further elucidation of the complex roles of nAChR subtypes in health and disease. Future research focusing on direct, head-to-head comparative studies will be invaluable in further refining our understanding of the therapeutic potential of modulating the nicotinic cholinergic system.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Thieme E-Journals - Journal of Pediatric Biochemistry / Abstract [thieme-connect.com]
- 6. scholars.okstate.edu [scholars.okstate.edu]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Bupropion is a nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological evaluation of the antagonism of nicotine's central effects by mecamylamine and pempidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Evaluation of the Antagonism of Nicotine by Mecamylamine and Pempidine" by Thomas Jeffrey Martin [scholarscompass.vcu.edu]
- 12. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Pempidine Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Pempidine (B1200693) hydrochloride, a nicotinic antagonist, requires careful handling due to its hazardous properties. This guide provides essential, immediate safety and logistical information for its proper disposal, ensuring compliance with general laboratory safety protocols.
Core Safety and Handling Principles
Pempidine is characterized as a flammable liquid that is toxic if swallowed and can cause skin and eye irritation[1]. Due to its hazardous nature, pempidine hydrochloride must be managed as chemical waste in accordance with federal, state, and local regulations[2][3]. The fundamental principle is to never dispose of chemicals down the drain[2].
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any vapors.
2. Waste Segregation and Containment:
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent inadvertent reactions. Specifically, store it away from incompatible materials such as strong oxidizing agents[4][5].
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; for instance, acids should be stored in glass rather than metal containers[6]. The container should be kept securely closed except when adding waste[2][4].
3. Labeling: Properly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the date when the first waste was added. Accurate labeling is crucial for proper disposal by environmental health and safety (EHS) personnel[2].
4. Storage in a Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[2][4][7]. This area must be at or near the point of generation and under the control of laboratory personnel[3]. Ensure that the total volume of hazardous waste in the SAA does not exceed regulatory limits (typically 55 gallons for hazardous waste and 1 quart for acutely toxic "P-list" waste)[2][7].
5. Arranging for Disposal: Once the waste container is full or when the research is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal[2][7]. Do not attempt to dispose of the chemical waste through regular trash or other non-compliant means.
Disposal of Empty Containers: Empty containers that held this compound should also be treated as hazardous waste and disposed of through the EHS office. Do not rinse the containers and discard them in the regular trash, as they may retain hazardous residues[2][6].
Quantitative Data on Hazardous Waste
The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, as stipulated by general guidelines.
| Parameter | Limit | Regulatory Context |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | Resource Conservation and Recovery Act (RCRA)[2][7] |
| Maximum Acutely Toxic (P-list) Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | RCRA[7] |
| pH for Corrosivity Characteristic | ≤ 2 or ≥ 12.5 (for aqueous solutions) | RCRA[2][7] |
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process and procedural steps from the point of generation to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
Conclusion
The proper disposal of this compound is a matter of safety, compliance, and environmental stewardship. By adhering to these general guidelines and consulting with your institution's EHS department, you can ensure that this hazardous chemical is managed responsibly. Always prioritize safety and seek guidance when in doubt about disposal procedures.
References
- 1. Pempidine | C10H21N | CID 6603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. odu.edu [odu.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. fishersci.com [fishersci.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
